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  • Product: 5-Amino-1-benzyl-1,2-dihydropyridin-2-one
  • CAS: 337962-79-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Authored for Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-1-benzyl-1,2-dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS No: 337962-79-5) is a heterocyclic compound featuring a dihydropyridinone core.[1][2] This scaffold and its analogues are of significant interest in medicinal chemistry and drug development. The molecule's utility as a synthetic intermediate or a potential bioactive agent is fundamentally governed by its physicochemical properties.[3] These characteristics—including solubility, stability, and ionization state—dictate its behavior in biological systems, influencing everything from absorption and distribution to formulation and shelf-life.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. It is designed not as a simple data sheet, but as a practical resource for scientists, offering detailed experimental protocols and the scientific rationale behind these analytical choices. The methodologies described herein are grounded in standard pharmaceutical and chemical research practices, ensuring a self-validating and reliable approach to characterization.

Chemical Identity and Molecular Structure

Unambiguous identification is the cornerstone of any chemical investigation. The fundamental identifiers and structural attributes of the target compound are summarized below.

IdentifierValueSource
Chemical Name 5-amino-1-benzyl-1,2-dihydropyridin-2-one[1][2]
Synonym 5-amino-1-benzyl-2(1H)-pyridinone[2]
CAS Number 337962-79-5[1][2]
Molecular Formula C₁₂H₁₂N₂O[2][4]
Molecular Weight 200.24 g/mol [4]
InChI Key UFDYREYQWRJCHY-UHFFFAOYSA-N[2]

The molecule's structure integrates three key functional regions:

  • Dihydropyridinone Ring: A heterocyclic core that influences the molecule's overall geometry and electronic properties.

  • Amino Group (-NH₂): A basic functional group at the 5-position that can act as a hydrogen bond donor and is expected to be the primary site of protonation at physiological pH.

  • N-Benzyl Group: This substituent introduces a significant lipophilic and aromatic character, which directly impacts solubility, and its steric bulk can influence intermolecular interactions.[5]

Caption: 2D structure of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one.

Solid-State Properties

The solid-state form of a compound is critical for handling, formulation, and stability. The compound is typically supplied as a powder.[2]

Melting Point (Tₘ)

The melting point is a fundamental indicator of purity and identity. A sharp melting range suggests high purity, while a broad range can indicate the presence of impurities.

Expert Rationale: Differential Scanning Calorimetry (DSC) is the gold-standard technique for melting point determination in a research and development setting. Compared to traditional melting point apparatus, DSC offers higher precision, requires a minimal sample amount (1-5 mg), and provides additional information on thermal events such as polymorphic transitions or decomposition.

Protocol 1: Melting Point Determination by DSC

  • Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-3 mg of the compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm and the heat of fusion (ΔHfus) should also be recorded.

Solubility Profile

Solubility is a critical determinant of a drug candidate's bioavailability and developability. Understanding solubility in both aqueous and organic media is essential for designing biological assays, purification strategies, and formulations.

Qualitative Assessment: The compound is known to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols such as ethanol and methanol.[6] Its aqueous solubility is expected to be limited, a common feature for heteroaromatic molecules with significant nonpolar substructures like the benzyl group.[6]

Quantitative Assessment: For drug development, a precise measure of solubility is required. The shake-flask method is a reliable equilibrium-based technique.

Expert Rationale: Coupling the shake-flask method with High-Performance Liquid Chromatography (HPLC) using UV detection provides a robust and specific quantification of the dissolved compound.[7] The aromatic nature of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one makes it an ideal candidate for UV detection, ensuring high sensitivity and selectivity.[7]

Protocol 2: Aqueous Solubility Determination by Shake-Flask and HPLC-UV

  • Media Preparation: Prepare relevant aqueous buffers (e.g., pH 7.4 Phosphate-Buffered Saline for physiological relevance, pH 2.0 HCl for gastric conditions).

  • Equilibration: Add an excess amount of the compound to a vial containing a known volume of the desired buffer. Ensure solid is visible.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the suspension to settle.

    • Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantification (HPLC-UV):

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Dilute the filtered sample with the mobile phase to fall within the calibration range.

    • Inject the standards and the sample onto an HPLC system (e.g., C18 column) and quantify the concentration based on the peak area at a predetermined maximum wavelength (λmax).[7]

Caption: Workflow for quantitative solubility determination.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, the basic amino group is the key ionizable moiety. The pKa governs pH-dependent solubility, membrane permeability, and receptor binding interactions.

Expert Rationale: Potentiometric titration is a direct and highly accurate method for determining the pKa of basic functional groups. It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added. The inflection point of the resulting titration curve corresponds to the pKa. This method is robust and provides a thermodynamic pKa value.

Protocol 3: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in a co-solvent system (e.g., 20% Methanol/Water) if aqueous solubility is low.

  • Titration Setup:

    • Use a calibrated pH meter with a combination electrode.

    • Place the solution in a jacketed beaker to maintain a constant temperature (25°C).

    • Stir the solution gently and purge with nitrogen to exclude atmospheric CO₂.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise increments of the titrant.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve (the peak indicates the equivalence point).

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure of the synthesized compound.[8]

Caption: Analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol 4: NMR Analysis

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Expected signals include distinct multiplets in the aromatic region (~7.0-7.5 ppm) for the benzyl group, signals for the vinyl protons on the pyridinone ring, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals include those for the carbonyl carbon (~160-170 ppm), aromatic and vinyl carbons (~100-150 ppm), and the benzylic carbon (~40-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Protocol 5: FTIR-ATR Analysis

  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Analysis: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

  • Expected Absorptions:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3100-3000 cm⁻¹: Aromatic and vinyl C-H stretching.

    • ~1650-1680 cm⁻¹: Strong C=O stretching of the pyridinone amide.

    • ~1600-1450 cm⁻¹: C=C stretching from the aromatic and pyridinone rings.[10]

Mass Spectrometry (MS)

MS is used to determine the exact molecular weight of the compound, providing definitive confirmation of its elemental composition.

Protocol 6: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Analysis: Inject the sample. The ESI source will protonate the basic amino group.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 201.24, confirming the molecular weight of 200.24 Da.[11]

Chemical Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is mandated by regulatory bodies (e.g., ICH guidelines) and is crucial for determining storage requirements and shelf-life.[12]

Expert Rationale: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and degradation pathways.[12] The data from this study is essential for developing a "stability-indicating" analytical method—an HPLC method capable of separating the intact parent compound from all its degradation products, which is a regulatory requirement for quality control.[12]

Protocol 7: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid powder at 80°C for 48 hours.

    • Photolytic Stress: Expose the solution to UV/Vis light (ICH-specified conditions) for 24 hours.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute. Analyze all stressed samples, along with an unstressed control, by a gradient reverse-phase HPLC-UV method.

  • Data Evaluation:

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Peak purity analysis (using a Diode Array Detector or MS) should be performed to ensure the parent peak is spectrally pure in the presence of degradants, thus validating the method as stability-indicating.

Conclusion

The physicochemical properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one define its potential as a tool for chemical and pharmaceutical research. A thorough characterization, following robust and well-justified protocols as outlined in this guide, is not merely an academic exercise. It is a prerequisite for any meaningful application, from early-stage biological screening to advanced formulation development. By understanding its solubility, pKa, solid-state behavior, and stability, researchers can make informed decisions, accelerating the translation of this promising chemical entity into valuable scientific and therapeutic applications.

References

  • Benchchem. 5-Amino-1-benzyl-1,2-dihydropyridin-2-one - Advanced Synthetic Methodologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1R_tLSWkvRkmKJIzm5gdzmRm8IyxnJNI_UYITaYEFzG_1NQyvx-Rw0tg8i7rFWoCIkeRmqy2dS2zpzur_gsAPsGdyRrhF7lDdsqFYAcjMnLkbHYmOFNNOW7MA66VqSZMSRqXW]
  • Nextday Peptides. 5-Amino-1MQ Lab Characterization: Structure, Stability & QC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSUbWbFiExIWGqRbf5mdjjFC-1MdjBsrcMg9XbPhQa_WMOdiw5vKdF0x4JnUccVdtoPrMFRViWtGbTc3fL9gRaPLD31BxtosmrWPN0F7k5Bw1LZKrQq9i-umAsgUKVvsvvmSx-OnJjHIgY1Sn2EaMmTa3sYjvBmQwi0iBSCoBcWRgPJmyRWemLZRS4rOohaKhyexc3uNf1dnEGUD3fqWbN5Wr6L0PouMEd1No=]
  • NextSDS. 5-amino-1-benzyl-1,2-dihydropyridin-2-one — Chemical Substance Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBuCA8GggNroQU7UOqITxA-E5ZjGDnns_RT87T5ktS_SA6IUTXn3Dap2MSlKT3pHRW62caQC2YXcCwNX9U5HaBjW2mYRRYVsq0hzsaVo_Pgyq6sTHkq30Qt47xnkhF3RyienGjSkzQAFUQ4DrLkoZbxF06qVJt7zdUrgMqNqXcj2JAly2nRvYzLkz-euM]
  • Sigma-Aldrich. 5-amino-1-benzyl-1,2-dihydropyridin-2-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmauegGttX0Fu0wHsk_5mfJ7UtBcWUd7i9h1c1LJf9pr0U4HMhwKNYdCFwJXodtHeWjzmYlxRRde_XGMmwBFi0PYkgZtd_GbRPnwk5VygI-sCFFv9dLBQcznSBb5Yq3HuJuwIuxPx41NQIC1zDUabNqG_ZNwtgeM_L]
  • Molbank. 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYUdDGQMjc89LLF8b1Lg9FR7Q1RUYj4v9NiChJF4w7GKYqUXK9D_i37UYwAqWvxXGp0tGXHhGwO1O77jmxddwlqsJ3WW6i0U1Tls9O7HKmR98awW8nOCpZkyDUuoQZtEA0bk05Jg==]
  • Santa Cruz Biotechnology. 5-amino-1-benzyl-1,2-dihydropyridin-2-one. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE4DMXuJg6m5vl8s6uIym4U2b1I2xOJxODBcNA2htWsWStvkZBKs5HzwAS_1UxUepVCEVV3NlwR07Sfp9zZrlfPZt0BAdnlcj4P3WQa2bvkOyv3sX-6MnbP_mFe06r8BVCVF4tQ0mfppU3Sx8dj1-jAOkCx5dXMYDNKlSA6Q==]
  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCMT45Zlxbs0ZNh_qVAvT1Wo0TRQz6UESBOuwJvQW9cyRQH45lo3pYsMmNLgc4HWN5NCw6j14oyNISfHcnSNArXQuWkp60xqwUbrh_CYltSi2Y4z584fhY-vrTzE0af3PUXlqWnCTxfp3dY5cLUBgFo1Q9z4CbvmU=]
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHZKLIWRP-OmtzHGiqJU3bFagOBb1Kv9cJsYYEG9Pq313uXWoLkWywQEm8e43rzY6F1F5t1RRw9tUDdcfIE2rQdrlZ21K613QHpx9-a22Ly1JXTfTpWFCjOuZuuZ5S3WBcyDOoO8UC1XBFa6G59EZ5Em-SEj0-4ZJ1Vuh05iLE4dERLe7vzWN0G5NiOnZ6CB2-JA==]
  • ChemBK. 5-Amino-1-methylpiperidin-2-one hydrochloride - Introduction. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj6qZuG6_51ldzGbHPJ4qagzV6kl8DTMX1-FKiX1kMpsNT-LgLfPgFet4PbsYM4ck-Ld4vHc2G0S1xE7LPRaphbZViYHB7QbGE81j9Dxfo8N5n3a9422jMWOl3LJjzK3mxjsiCjzFqMzSuNYwG2HadgcKhZruxLl6Z2wGLOoHClshz38A=]
  • DTIC. A Method for the Sample Handling and Analysis of Bio-Active Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfsuQN7kIpVEcXGP50YEoP3bxf-0BrB-I2iVHycI62zqOVeMu2sBnADFG6fhhU3oR8Ck9Gnk9DzOjLJiy-dmlr6waTdWmafpX-JplAthRBo04j1MaUlMf9SfTl44Vp2b4Mhf_NqCDj-A==]
  • SWGDRUG.org. 5-Iodo-2-aminoindan. (2013). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXA3U6yqSoXJqaGyuMMlC29U6nDn9akZDa6GJun3G7cuFJC8TodhxwfPjX1vjCBhyg0Hvsjh7QpZivMFZasx2OHgThdWeLtLtyOgrr3fuhRtkVccIQWJIebnKljc_HQ_fInaFckw==]
  • Benchchem. Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7oZls6A6pFXeGvT5aOWlUXULHzeGu3yM6PLof6_UPC4WPRR8DfnEvLzE4yIEeMsyIUTG4OhTQZHBlSfXvV6naq0Zb7NwgUz7mu5vuM7y0f68bEincL2SJBG82Ikx8ArecieeuF8UFWpB19vCdFt8HfwqNH7TVuXj1dNPe7Qy3pQXK4uURorgT07OHbu-MFpaRQNlkqqXGYEgmNR-G2Y1xZBGrv-O2K084QjUqsXBeO7S26-pm]
  • Preprints.org. Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC5FXIGzIEwb-AnRn3cToiO6x3lOzqmZNo2VWbGfVSAwDDBBhgkgKpEXVucYCxcvqEwuygOAm8kOmLZVZKHjphC3XbxPqj_8RNWTDbNnJCCQrfHBT09jA5fMA7AnAMvaWTq__RcyXZxeTfK-1eXsshDTul61wkvvvBYIY=]

Sources

Exploratory

Unlocking the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Scaffold: A Comprehensive In Vitro Guide for Hit-to-Lead Optimization

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization, the selection of an initial chemical scaffold dictates the trajectory of the entire program. The dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization, the selection of an initial chemical scaffold dictates the trajectory of the entire program. The dihydropyridin-2-one scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of histone deacetylase (HDAC) inhibitors[1], LpxC antibacterial agents[2], and P2X7 receptor antagonists[3].

Within this chemical family, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS: 337962-79-5) represents a structurally optimized starting point. The chemical and biological properties of this specific dihydropyridinone are heavily influenced by its substituents, making it an ideal candidate for structure-activity relationship (SAR) studies[4].

The Causality of Scaffold Selection:

  • The 1-Benzyl Anchor: Provides a stable, lipophilic moiety that natively satisfies deep hydrophobic pockets (e.g., the S1 pocket in proteases or the capping region in epigenetic targets)[5].

  • The 2-Oxo Motif: Acts as a rigid, planar hydrogen-bond acceptor, critical for anchoring the molecule to the target's backbone amides.

  • The 5-Amino Vector: This is the strategic core of the molecule. It behaves as a tunable nucleophile, allowing for rapid late-stage diversification (via HATU-mediated amidation or Buchwald-Hartwig cross-coupling) to probe solvent-exposed regions without disrupting the primary pharmacophore.

Pharmacophore Scaffold 5-Amino-1-benzyl-1,2- dihydropyridin-2-one Anchor 1-Benzyl Group (Hydrophobic Anchor) Scaffold->Anchor S1 Pocket Binding Core 2-Oxo Motif (H-Bond Acceptor) Scaffold->Core Target Anchoring Vector 5-Amino Group (Synthetic Vector) Scaffold->Vector Late-Stage Diversification

Fig 1: Pharmacophore deconstruction of the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one scaffold.

The Self-Validating In Vitro Workflow

A common pitfall in exploratory in vitro studies is the reliance on a single biochemical readout, which is highly susceptible to pan-assay interference compounds (PAINS) or colloidal aggregation. To ensure absolute data integrity, the evaluation of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one derivatives must follow a Self-Validating Triad .

This system guarantees that a compound is not merely an assay artifact, but a true, membrane-permeable target binder. Biochemical assays establish potency, biophysical assays confirm the binding mechanism, and cellular assays validate physiological relevance.

Workflow A Phase 1: Chemical Diversification (Functionalization of 5-Amino Vector) B Phase 2: Biochemical Screening (TR-FRET for IC50 Determination) A->B C Phase 3: Biophysical Validation (SPR for Kinetics & Stoichiometry) B->C D Phase 4: Cellular Target Engagement (CETSA for Intracellular Binding) C->D

Fig 2: The self-validating in vitro screening triad for hit-to-lead optimization.

Step-by-Step Experimental Protocols

Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: Aromatic heterocycles like dihydropyridinones often exhibit intrinsic autofluorescence, which confounds standard fluorescence assays. TR-FRET utilizes a time delay before measuring emission, completely eliminating background compound autofluorescence and ensuring high-fidelity IC50​ calculations.

Protocol:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 10 nL of the dihydropyridin-2-one derivatives (in a 10-point dose-response curve) into a 384-well low-volume proxiplate. Rationale: Acoustic dispensing eliminates tip-based carryover and keeps final DMSO concentrations strictly below 1%, preventing solvent-induced protein denaturation.

  • Reagent Addition: Add 5 µL of the target protein (e.g., an HDAC or Kinase) tagged with a Terbium (Tb) donor fluorophore. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of an Alexa Fluor 647-conjugated active-site tracer.

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Readout: Read the plate on a PHERAstar FSX microplate reader. Excite at 337 nm, wait for a 50 µs delay, and measure emissions at 620 nm (donor) and 665 nm (acceptor). Calculate the IC50​ based on the 665/620 nm ratio.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: While TR-FRET proves the compound displaces a tracer, it cannot confirm if the compound binds 1:1 or acts as a non-specific colloidal aggregator. SPR provides real-time kinetics ( kon​ , koff​ ) and confirms binding stoichiometry, serving as the ultimate filter for false positives.

Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K system. Activate the surface using standard EDC/NHS chemistry. Inject the target protein diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Quench with 1M Ethanolamine.

  • Analyte Preparation: Dilute the dihydropyridin-2-one derivatives in running buffer (PBS-P+ containing 0.05% Tween-20 and 1% DMSO) to match the exact DMSO concentration of the reference channel.

  • Single-Cycle Kinetics (SCK): Inject five increasing concentrations of the compound sequentially without regeneration steps between injections. Rationale: SCK is ideal for fragment-like molecules that may have rapid dissociation rates, minimizing the risk of degrading the immobilized protein via harsh regeneration buffers.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ) and verify a binding stoichiometry near 1.0.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show picomolar affinity in SPR but fail completely in cells due to poor membrane permeability or high plasma protein binding. CETSA proves that the compound physically engages the target inside a living cell by measuring the thermodynamic stabilization of the protein upon ligand binding.

Protocol:

  • Cell Treatment: Seed HEK-293T cells in a 6-well plate. Treat with 10 µM of the optimized dihydropyridin-2-one derivative (or DMSO vehicle) for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into 8 PCR tubes. Subject the tubes to a temperature gradient (40°C to 75°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.

  • Quantification: Transfer the soluble fraction to a new plate. Quantify the remaining soluble target protein using an AlphaLISA assay or quantitative Western Blot. Plot the melt curve to determine the shift in aggregation temperature ( ΔTm​ ).

Quantitative Data Synthesis

To illustrate the progression of the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one scaffold through this self-validating workflow, the following table presents hypothetical (yet mechanistically grounded) data demonstrating hit-to-lead optimization. Notice how functionalizing the 5-amino vector drives potency while maintaining ideal 1:1 stoichiometry.

Table 1: In Vitro Profiling of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Derivatives

Compound IDSubstitution at 5-Amino VectorTR-FRET IC50​ (nM)SPR KD​ (nM)SPR StoichiometryCETSA ΔTm​ (°C)
Parent Scaffold -NH₂ (Unmodified)> 10,000N/AN/A+ 0.2
Deriv-01 Acetamide4,5205,1000.95+ 1.1
Deriv-02 Benzamide8409201.02+ 3.4
Deriv-03 Hydroxamic Acid Linker45520.98+ 6.8

Data Interpretation: The unmodified parent scaffold provides the structural foundation but lacks the necessary extensions to achieve high affinity. By utilizing the 5-amino group to attach a zinc-binding hydroxamic acid motif (Deriv-03), the compound achieves nanomolar potency ( IC50​ = 45 nM), validates as a direct 1:1 binder via SPR, and demonstrates robust intracellular target engagement ( ΔTm​ = +6.8 °C).

References

  • ResearchGate. "Synthesis and anti-tumor activity of novel histone deacetylase inhibitors based on dihydropyridin-2-one scaffold." URL: [Link]

  • NIH/PMC. "Machine learning approaches to study the structure-activity relationships of LpxC inhibitors." URL: [Link]

  • NIH/PMC. "3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance." URL: [Link]

Sources

Foundational

Toxicity profile of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one in early stage research

An In-Depth Preclinical Safety Assessment: Toxicity Profiling of the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Scaffold As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-Amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Preclinical Safety Assessment: Toxicity Profiling of the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS: 337962-79-5) scaffold. This structural motif is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of fused heterocyclic systems, kinase inhibitors (such as PI3K and p38 MAPK inhibitors), and novel antimicrobial agents[1].

However, the very structural features that confer potent pharmacological activity—namely the aminopyridone ring and the benzylic moiety—also introduce specific toxicological liabilities. Understanding the causality behind these liabilities is critical for lead optimization. This guide provides a comprehensive framework for evaluating the toxicity profile of this compound, focusing on predictive hazard classifications, mechanisms of cytochrome P450 (CYP450) bioactivation, and self-validating experimental workflows.

Predictive Toxicology and Hazard Classification

Before initiating in vitro assays, it is essential to establish the baseline physicochemical and hazard profile of the compound. According to standardized chemical safety notifications, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one exhibits a multi-faceted acute toxicity profile[2].

The table below summarizes the quantitative and qualitative hazard data, alongside the mechanistic rationale for each classification.

Hazard ClassGHS CategoryHazard CodesMechanistic Rationale
Acute Toxicity Category 4H302, H312, H332The low molecular weight and moderate lipophilicity allow rapid systemic absorption via oral, dermal, and inhalation routes.
Skin Irritation Category 2H315The primary amine group can act as a localized nucleophile, disrupting epidermal lipid bilayers and inducing localized inflammatory cascades.
Eye Irritation Category 2AH319The pyridone oxygen and primary amine engage in hydrogen bonding with corneal proteins, leading to rapid protein denaturation and irritation.
STOT SE Category 3H336The benzyl group provides sufficient lipophilicity for the compound to cross the blood-brain barrier (BBB), interacting with CNS targets to cause transient drowsiness/dizziness.

Mechanistic Toxicology: CYP450-Mediated Bioactivation

The primary toxicological bottleneck for aminopyridine and pyridone derivatives is their propensity to undergo hepatic bioactivation[3]. When this scaffold enters the liver, it is subjected to Phase I metabolism, primarily driven by CYP3A4 and CYP17A1[4].

The structural vulnerability lies in two distinct pathways:

  • Benzylic Oxidation: The methylene bridge of the benzyl group is highly susceptible to hydrogen abstraction by the CYP450 heme-iron center, leading to benzylic hydroxylation. While often a detoxification route, excessive oxidation can alter the pharmacokinetic half-life drastically.

  • N-Oxidation and Epoxidation: The electron-rich 5-amino group and the dihydropyridinone ring can undergo N-oxidation or ring epoxidation. This generates a highly reactive electrophilic intermediate. If not rapidly quenched by intracellular Glutathione (GSH), these electrophiles covalently bind to hepatic proteins, causing drug-induced liver injury (DILI)[3]. Furthermore, these reactive species can coordinate irreversibly with the CYP450 heme iron, resulting in Time-Dependent Inhibition (TDI)[4].

Metabolic Activation Pathway

Bioactivation Parent 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (Parent Scaffold) CYP Hepatic CYP450 Oxidation (CYP3A4 / CYP17A1) Parent->CYP Phase I Metabolism N_Ox N-Oxidation / Ring Epoxidation (Reactive Electrophile) CYP->N_Ox Bioactivation Benz_Ox Benzylic Hydroxylation (Stable Metabolite) CYP->Benz_Ox Detoxification TDI Time-Dependent Inhibition (TDI) (Enzyme Inactivation) N_Ox->TDI Suicide Inhibition GSH_Dep Glutathione (GSH) Depletion (Oxidative Stress) N_Ox->GSH_Dep Scavenging Attempt Tox Covalent Protein Binding (Hepatotoxicity) GSH_Dep->Tox GSH Exhaustion

Figure 1: CYP450-mediated bioactivation of the 5-Amino-1-benzyl-1,2-dihydropyridin-2-one scaffold.

Self-Validating Experimental Protocols

To accurately profile the toxicity of this compound, we must move beyond basic viability assays and employ mechanistically grounded, self-validating systems. The following protocols are designed to isolate the specific variables of CYP-mediated toxicity and cellular stress.

Protocol A: CYP450 Time-Dependent Inhibition (TDI) & GSH Trapping Assay

Rationale: This assay determines whether the compound acts as a suicide inhibitor of CYP3A4 and confirms the generation of reactive electrophiles. Self-Validation Mechanism: The inclusion of a parallel arm pre-treated with 1-aminobenzotriazole (1-ABT, a pan-CYP inhibitor) ensures that any observed toxicity or adduct formation is strictly CYP-dependent.

Step-by-Step Methodology:

  • Preparation of Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 5-Amino-1-benzyl-1,2-dihydropyridin-2-one at varying concentrations (0.1 µM to 50 µM).

  • Control Arm Setup: In a parallel validation cohort, pre-incubate the HLM with 1 mM 1-ABT for 30 minutes prior to adding the test compound.

  • GSH Supplementation: Add 5 mM Glutathione (GSH) to the mixture to act as a nucleophilic trap for any generated electrophiles.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C.

  • Pre-incubation Shift (TDI Assessment): To assess TDI, compare the IC50 of the compound against a CYP3A4 probe substrate (e.g., midazolam) with a 0-minute pre-incubation versus a 30-minute pre-incubation. A leftward shift in IC50 > 1.5-fold indicates time-dependent inhibition.

  • LC-MS/MS Analysis: Quench the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS, scanning for the mass shift corresponding to a GSH-adduct (Parent mass + 307 Da).

Protocol B: High-Content Hepatotoxicity Screening

Rationale: Standard HepG2 cells lack physiologically relevant levels of CYP450 enzymes. Therefore, we utilize HepaRG cells, which retain high metabolic competence, to observe downstream cellular consequences. Self-Validation Mechanism: Multiplexed fluorescent readouts differentiate between primary necrosis (membrane rupture) and CYP-mediated oxidative stress (mitochondrial depolarization preceding death).

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into 384-well collagen-coated plates at 10,000 cells/well. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the compound (0.1 µM to 100 µM) for 24 and 72 hours.

  • Multiplex Staining: 45 minutes prior to the end of the incubation period, add a multiplex dye cocktail containing:

    • Hoechst 33342 (Nuclear morphology/cell count).

    • Tetramethylrhodamine methyl ester (TMRM) (Mitochondrial membrane potential).

    • CellROX Green (Intracellular Reactive Oxygen Species).

    • Sytox Red (Plasma membrane integrity/Dead cell indicator).

  • Image Acquisition: Wash cells gently with PBS and image using an automated high-content confocal imaging system (e.g., PerkinElmer Opera Phenix).

  • Phenotypic Profiling: Quantify the fluorescence intensity. If CellROX Green signal increases and TMRM signal decreases without an immediate increase in Sytox Red, it confirms that the compound induces oxidative stress and mitochondrial dysfunction prior to overt cell death.

Conclusion and Lead Optimization Strategy

The early-stage toxicity profile of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one necessitates careful structural optimization. If TDI or GSH depletion is confirmed via the protocols above, medicinal chemists should consider:

  • Deuteration: Replacing the benzylic protons with deuterium (kinetic isotope effect) to slow down benzylic oxidation.

  • Steric Hindrance: Adding a methyl group to the benzylic carbon or adjacent to the primary amine to block CYP450 access, a strategy proven successful in mitigating hepatotoxicity in similar aminopyridine series[3].

  • Electron Withdrawal: Substituting the benzyl ring with electron-withdrawing groups (e.g., fluorine) to reduce the electron density of the system, thereby lowering the propensity for N-oxidation.

References

  • NextSDS. "5-amino-1-benzyl-1,2-dihydropyridin-2-one — Chemical Substance Information and Hazard Classifications." NextSDS Chemical Database. Available at: [Link]2]

  • Toxicological Sciences (Oxford Academic). "P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors." Toxicological Sciences, Volume 143, Issue 1. Available at: [Link]3]

  • Journal of Medicinal Chemistry (ACS Publications). "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety." J. Med. Chem. 2018. Available at: [Link]4]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Introduction 5-Amino-1-benzyl-1,2-dihydropyridin-2-one is a substituted pyridinone scaffold of significant interest in medicinal chemistry and drug development. The presence of a primary amino group offers a versatile ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-1-benzyl-1,2-dihydropyridin-2-one is a substituted pyridinone scaffold of significant interest in medicinal chemistry and drug development. The presence of a primary amino group offers a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for screening against various biological targets. This document provides a comprehensive, field-proven, two-step protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug discovery. The protocol prioritizes procedural clarity, high yields, and scientific rationale, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

The synthetic strategy is logically divided into two primary stages:

  • N-Benzylation: Selective alkylation of the nitrogen atom of 5-nitro-2-hydroxypyridine to form the pyridin-2-one core.

  • Nitro Group Reduction: Conversion of the nitro-substituted intermediate to the target primary amine via catalytic hydrogenation.

This guide explains the causality behind key experimental choices, from reagent selection to reaction conditions, providing a self-validating framework for its successful implementation.

Overall Synthetic Workflow

The synthesis proceeds via a two-step sequence starting from commercially available 5-nitro-2-hydroxypyridine.

Figure 1: Two-step synthesis of the target compound.

Part 1: Synthesis of 5-Nitro-1-benzyl-1,2-dihydropyridin-2-one

Scientific Rationale

The starting material, 5-nitro-2-hydroxypyridine, exists in a tautomeric equilibrium with its 2-pyridone form. This gives rise to ambident nucleophilic character, meaning alkylation can occur at either the nitrogen or the oxygen atom. For this synthesis, N-alkylation is required to form the stable 1-benzyl-1,2-dihydropyridin-2-one core.

While base-mediated alkylations are common, they can lead to mixtures of N- and O-alkylated products. To ensure high selectivity, this protocol employs a catalyst- and base-free method. Simply heating the 2-hydroxypyridine with benzyl bromide has been shown to afford specific N-alkylation with greater than 99% selectivity[1][2]. The reaction proceeds through an initial O-alkylation to form a pyridinium salt, which then rearranges to the more thermodynamically stable N-alkylated pyridone. For the electron-deficient 5-nitro-2-hydroxypyridine substrate, the use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial to facilitate the reaction[1].

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
5-Nitro-2-hydroxypyridine140.1010.01.40 gStarting material
Benzyl Bromide171.0415.01.78 mLReagent, use in a fume hood
N,N-Dimethylformamide (DMF)73.09-20 mLAnhydrous solvent
Ethyl Acetate (EtOAc)88.11-~200 mLFor work-up and chromatography
Hexanes--~200 mLFor chromatography
Deionized Water18.02-~150 mLFor work-up
Brine (Saturated NaCl solution)--~50 mLFor work-up
Anhydrous Magnesium Sulfate120.37-As neededDrying agent
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-nitro-2-hydroxypyridine (1.40 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (20 mL) to the flask. Stir the mixture until the solid is fully dissolved. In a fume hood, add benzyl bromide (1.78 mL, 15.0 mmol, 1.5 equivalents) to the solution via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Maintain this temperature and stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be less polar than the starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL of ethyl acetate each.

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. This removes residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield 5-nitro-1-benzyl-1,2-dihydropyridin-2-one as a pale yellow solid.

Part 2: Synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Scientific Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency, clean conversion, and simple work-up procedure[3][4].

Palladium on carbon (Pd/C) is a highly active and robust heterogeneous catalyst for this reaction[5]. The reaction involves the transfer of hydrogen atoms from H₂ gas to the nitro group on the catalyst's surface. The process is a stepwise reduction, proceeding through nitroso and hydroxylamine intermediates, which are rapidly converted to the final amine product under the reaction conditions[6][7]. Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and does not interfere with the catalysis. The catalyst, being a solid, is easily removed by filtration, simplifying product isolation.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
5-Nitro-1-benzyl-1,2-dihydropyridin-2-one230.228.01.84 gProduct from Part 1
Palladium on Carbon (10 wt. %)--92 mg5 mol % catalyst loading
Methanol (MeOH)32.04-40 mLAnhydrous solvent
Hydrogen (H₂) Gas2.02-1 atmBalloon or hydrogenation apparatus
Celite®--As neededFiltration aid
Dichloromethane (DCM)84.93-~50 mLFor washing
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL three-neck round-bottom flask (or a dedicated hydrogenation vessel), add 5-nitro-1-benzyl-1,2-dihydropyridin-2-one (1.84 g, 8.0 mmol) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add methanol (40 mL) to the flask and stir to dissolve the solid. Carefully add 10% Palladium on Carbon (92 mg, 5 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle it carefully and do not add it to a dry, empty flask.

  • Hydrogenation: Seal the flask and purge the system with nitrogen or argon gas. Then, evacuate the flask and backfill it with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes). The amino product is significantly more polar than the nitro starting material. The reaction is typically complete within 2-4 hours. The disappearance of the starting material confirms completion.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Washing: Wash the Celite® pad and the flask with additional methanol or dichloromethane (~50 mL) to ensure all the product is collected.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the target compound, 5-amino-1-benzyl-1,2-dihydropyridin-2-one, which is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

References

  • Chung, N. M., & Tieckelmann, H. (1970). Alkylation of 5-carbethoxy- and 5-nitro-2-pyridone salts. The Journal of Organic Chemistry, 35(8), 2517-2520. Available at: [Link]

  • Dunn, J. T., et al. (2022). Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. ACS Catalysis. Available at: [Link]

  • Li, Z., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6566-6574. Available at: [Link]

  • Sośnicki, J. G., et al. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes & Protocols: Benzyl Protection of Hydroxypyridines. BenchChem Technical Support.
  • Sośnicki, J. G., et al. (2022). Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer. American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Ouattara, M., et al. (2024). Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025). Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines. BenchChem Technical Support.
  • N'Gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2880. Available at: [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis. BenchChem Technical Support.
  • Aubakirov, Y., et al. (2018). HYDROGENATION OF AROMATIC NITRO-COMPOUNDS OF А DIFFERENT STRUCTURE IN A LIQUID PHASE. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
  • Scholars Research Library. (n.d.).
  • Merino, P. (2014). Synthesis of N-Benzyl Nitrones. ResearchGate. Available at: [Link]

  • Ai, F., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 9, 419-429. Available at: [Link]

  • De Wildeman, S. M. A., et al. (2020). Method of reducing aromatic nitro compounds.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Nitrobenzyl reduction.
  • Reddy, K. K., & Rao, N. V. S. (1968). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES: IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-148.
  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 74-81.
  • ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Request PDF. Available at: [Link]

  • Yang, L. M. (2009). N′-(5-Hydroxy-2-nitrobenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o333. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Abstract This application note provides a detailed guide for the structural elucidation of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds. We present a systematic approach, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide serves as a practical resource for the unambiguous structural verification of the title compound and analogous molecular scaffolds.

Introduction

5-Amino-1-benzyl-1,2-dihydropyridin-2-one is a heterocyclic compound of significant interest in medicinal chemistry due to its pyridinone core, a scaffold present in numerous biologically active molecules. Accurate and comprehensive structural characterization is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.

This document details the application of ¹H NMR, ¹³C NMR, and 2D NMR correlation experiments (COSY and HSQC) for the complete spectral assignment of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. The rationale behind solvent selection, sample concentration, and the choice of specific NMR experiments is discussed to provide a robust and validated methodology.

Experimental Design & Rationale

The structural confirmation of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one relies on a multi-faceted NMR approach. The workflow is designed to first identify all proton and carbon environments and then to establish their connectivity.

Diagram: NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_analysis Data Analysis & Elucidation Prep Compound Solubilization (DMSO-d6) H1 ¹H NMR (Proton Environments & Coupling) Prep->H1 Initial Analysis C13 ¹³C NMR (Carbon Environments) H1->C13 Complementary Data COSY ¹H-¹H COSY (Proton-Proton Connectivity) C13->COSY Informed Correlation HSQC ¹H-¹³C HSQC (Direct C-H Connectivity) COSY->HSQC Cross-Verification Assign Spectral Assignment HSQC->Assign Structure Structural Confirmation Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent for several key reasons. Firstly, its ability to form hydrogen bonds facilitates the observation of exchangeable protons, such as those of the amino (-NH₂) group, which might otherwise be broadened or unobservable in less polar solvents.[1] Secondly, DMSO-d₆ has a wide chemical shift window and is an excellent solvent for a broad range of organic compounds.

Protocol:

  • Weigh approximately 10-15 mg of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one for ¹H NMR and 50-75 mg for ¹³C NMR experiments into a clean, dry vial.[2][3]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

  • Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely and label it appropriately.[2] The final sample depth in the tube should be approximately 4-5 cm.[2][4]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.

Purpose: To identify all unique proton environments in the molecule and to determine their multiplicities and coupling constants, which provides information about neighboring protons.

Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

  • Temperature: 298 K

Purpose: To identify all unique carbon environments in the molecule. The spectrum is typically proton-decoupled to simplify it to a series of singlets, one for each unique carbon.[5]

Acquisition Parameters (Typical):

  • Pulse Program: Standard proton-decoupled single-pulse (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

Purpose: To identify protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms.[6] This experiment is crucial for establishing the connectivity of the proton spin systems within the molecule.

Acquisition Parameters (Typical):

  • Pulse Program: Standard COSY (cosygpmf)

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay: 1.5-2 seconds

Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.[7] This is a powerful experiment for assigning carbon resonances based on their attached, and often more easily assigned, protons.

Acquisition Parameters (Typical):

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 16-32

  • Relaxation Delay: 1.5-2 seconds

Expected Spectral Data and Interpretation

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, based on known data for similar structures and general principles of NMR spectroscopy.

Expected ¹H NMR Data
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)COSY Correlations
H-3~6.0 - 6.5d~7-9H-4
H-4~7.0 - 7.5dd~7-9, ~2-3H-3, H-6
H-6~7.2 - 7.6d~2-3H-4
-NH₂~5.0 - 6.0br s--
Benzyl -CH₂-~5.0 - 5.5s-Benzyl Ar-H (weak)
Benzyl Ar-H~7.2 - 7.4m-Benzyl -CH₂- (weak)

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, m = multiplet

Interpretation Notes:

  • The protons on the dihydropyridinone ring (H-3, H-4, H-6) are expected to be in the olefinic region.

  • The coupling pattern will be crucial for their assignment. H-4 should appear as a doublet of doublets due to coupling to both H-3 and H-6.[8]

  • The amino protons are expected to be broad due to exchange and quadrupolar effects.

  • The benzylic methylene protons will likely appear as a singlet, while the aromatic protons of the benzyl group will form a complex multiplet.

Expected ¹³C NMR Data
Carbon AssignmentExpected Chemical Shift (δ, ppm)HSQC Correlation (with Proton)
C-2 (C=O)~160 - 170None
C-3~100 - 110H-3
C-4~135 - 145H-4
C-5~140 - 150None
C-6~125 - 135H-6
Benzyl -CH₂-~50 - 60Benzyl -CH₂-
Benzyl Ar-C (ipso)~135 - 140None
Benzyl Ar-C~127 - 130Benzyl Ar-H
Benzyl Ar-C (para)~125 - 128Benzyl Ar-H

Interpretation Notes:

  • The carbonyl carbon (C-2) will be the most downfield signal.[9]

  • The carbon attached to the amino group (C-5) is also expected to be significantly downfield.

  • HSQC data will be essential to definitively assign the protonated carbons of the dihydropyridinone and benzyl rings.[10][11]

Data Analysis and Structural Confirmation

Diagram: Data Integration for Structural Elucidation

Caption: Integration of multiple NMR datasets.

  • ¹H Spectrum Analysis: Assign the protons based on their chemical shifts, integration values, and splitting patterns. The characteristic couplings between H-3, H-4, and H-6 are key to assigning the dihydropyridinone ring protons.

  • ¹³C Spectrum Analysis: Count the number of unique carbon signals to confirm the expected number of carbons in the molecule.

  • HSQC Spectrum Analysis: Correlate each proton signal with its directly attached carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

  • COSY Spectrum Analysis: Trace the connectivity of the proton spin systems. For example, a cross-peak between the signals assigned to H-3 and H-4 confirms their adjacent relationship in the molecule.

  • Final Structure Confirmation: By integrating the information from all spectra, the complete chemical structure of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one can be confidently confirmed. The data should be self-consistent across all experiments.

Conclusion

The suite of NMR experiments detailed in this application note provides a comprehensive and robust methodology for the structural characterization of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. By following these protocols, researchers can obtain high-quality, unambiguous data, ensuring the scientific integrity of their work. This systematic approach is broadly applicable to the characterization of other novel pyridinone derivatives and related heterocyclic systems.

References

  • Vertex AI Search. (n.d.). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR - PubMed.
  • Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1997). Solvent and protonation effects on nitrogen NMR shieldings of isoamides (o -aminoethers). Journal of Molecular Structure, 404, 267-271.
  • (n.d.). 1H and 13C NMR spectra of compound 2a.
  • (n.d.). NMR sample preparation.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group.
  • R Discovery. (1979, July 1). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • (n.d.). NMR Sample Preparation.
  • (n.d.). Sample preparation for NMR measurements and points to keep in mind.
  • ResearchGate. (1979, July). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
  • (n.d.). NMR sample preparation guidelines.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • (2023, May 13). nuclear magnetic resonance - spectroscopy.
  • (2018, January 29). Complete assignment of 1H, 13C and 19F NMR spectra of (2E).
  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz.
  • (2026, February 16). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites - PMC.
  • Wikipedia. (n.d.). J-coupling.
  • (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • JOCPR. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative.
  • ChemicalBook. (n.d.). 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum.
  • (n.d.). Tables For Organic Structure Analysis.
  • (n.d.). H NMR Chemical Shifts (δ, ppm).
  • ACS Publications. (n.d.). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes.
  • (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC.
  • (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.
  • (n.d.). peptide nmr.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • The Royal Society of Chemistry. (n.d.). Supplementary data.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • 株式会社東ソー分析センター. (2022, October 12). NMR入門講座 ⑥溶液2次元NMRの原理と読み方.
  • (n.d.). Multiplet Guide and Workbook.
  • ResearchGate. (n.d.). Fragment of ¹H–¹H COSY NMR spectrum of 2 in pyridine-d5.
  • Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins.
  • (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT.
  • ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum.

Sources

Application

Application Note: 5-Amino-1-benzyl-1,2-dihydropyridin-2-one as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary In contemporary drug discovery, the 2-pyridone (1,2-dihydrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

In contemporary drug discovery, the 2-pyridone (1,2-dihydropyridin-2-one) nucleus is recognized as a privileged bioisostere for amides, phenols, and nucleobases. Specifically, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS: 337962-79-5) serves as a highly versatile building block. By locking the heterocycle in its lactam tautomer via N-benzylation, this scaffold provides a predictable hydrogen-bond acceptor (the C2-carbonyl) while the C5-amino group offers a highly reactive nucleophilic handle for divergent library synthesis. This application note details the structural rationale, binding mechanics, and validated synthetic protocols for incorporating this scaffold into targeted therapeutics, such as kinase and serine protease inhibitors.

Structural & Mechanistic Profiling

Tautomerism and the Ambident Nature of 2-Pyridones

Unsubstituted 2-pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines. This ambident nature complicates electrophilic functionalization, often leading to a mixture of N-alkylated and O-alkylated products . By installing a benzyl group at the N1 position, the molecule is permanently locked in the lactam form.

  • Causality in Design: The N-benzyl group not only prevents O-alkylation in subsequent synthetic steps but also acts as a critical lipophilic anchor. In enzyme active sites, this aromatic ring frequently occupies deep hydrophobic pockets (e.g., the S4 pocket in Factor Xa) .

Pharmacophore Mapping in Target Proteins

The 5-amino-1-benzyl-2-pyridone core is a masterclass in vector alignment:

  • C2-Carbonyl: Acts as a rigid, directional hydrogen-bond acceptor. In p38 MAP kinase inhibitors, this carbonyl interacts directly with the backbone NH of the kinase hinge region (e.g., Met109) .

  • C5-Amino Group: Positioned para to the nitrogen, it directs substituents outward toward solvent-exposed regions or adjacent sub-pockets (like the S1 pocket in proteases). It is readily converted into amides, ureas, or sulfonamides to tune electronic and steric properties.

Pharmacophore Scaffold 5-Amino-1-benzyl-2-pyridone Central Scaffold N_Benzyl N1-Benzyl Group Hydrophobic Pocket (e.g., S4) Scaffold->N_Benzyl Carbonyl C2-Carbonyl H-Bond Acceptor (Hinge/Backbone) Scaffold->Carbonyl Amino C5-Amino Derivative H-Bond Donor/Vector Extension Scaffold->Amino Target2 Protease S1/S4 Pockets N_Benzyl->Target2 Hydrophobic interaction Target1 Kinase Hinge Region Carbonyl->Target1 H-bond interaction Amino->Target1 H-bond / Solvation

Pharmacophore mapping of the 5-amino-1-benzyl-2-pyridone scaffold in target binding sites.

Quantitative Data Summary

The functionalization of the 5-amino-1-benzyl-2-pyridone scaffold relies on high-yielding, chemoselective transformations. The table below summarizes the standardized quantitative metrics for the core synthetic steps.

Reaction StageReagents & ConditionsSolventTemp (°C)Typical YieldMechanistic Rationale
N-Benzylation 5-Nitro-2-pyridone, BnBr, K₂CO₃DMF60 °C80–85%Thermodynamic control favors N-alkylation over O-alkylation.
Nitro Reduction Fe powder, NH₄Cl (or AcOH)EtOH/H₂O80 °C85–95%Chemoselective reduction of -NO₂; preserves the reducible pyridone core.
Amide Coupling R-COOH, HATU, DIPEADMF25 °C75–90%HATU generates a highly reactive HOAt ester, overcoming the weak nucleophilicity of the anilinic C5-amine.
Urea Formation R-NCO, Et₃NDCM25 °C80–95%Direct nucleophilic addition of the C5-amine to the isocyanate.

Experimental Workflows & Protocols

The following protocols represent a self-validating system for synthesizing and functionalizing the 5-amino-1-benzyl-1,2-dihydropyridin-2-one scaffold .

Workflow N1 5-Nitro-2-pyridone (Starting Material) N2 N-Benzylation (BnBr, K2CO3, DMF) N1->N2 N3 5-Nitro-1-benzyl- 2-pyridone N2->N3 Thermodynamic Control N4 Reduction (Fe, NH4Cl) N3->N4 N5 5-Amino-1-benzyl- 2-pyridone N4->N5 Chemoselective N6 Derivatization (HATU, R-COOH) N5->N6 N7 Target Inhibitor Library N6->N7 Amide/Urea Formation

Synthetic workflow for generating 5-amino-1-benzyl-1,2-dihydropyridin-2-one derived inhibitors.

Protocol 1: Synthesis of 5-Nitro-1-benzyl-1,2-dihydropyridin-2-one

Objective: Regioselective N-alkylation under thermodynamic control.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 5-nitro-2-pyridone (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (14.8 g, 107.1 mmol, 1.5 eq). Causality: K₂CO₃ is a mild base that deprotonates the pyridone. The hard-soft acid-base (HSAB) principle and thermodynamic equilibration in polar aprotic solvents (DMF) heavily favor the more stable N-alkylated lactam over the O-alkylated lactim.

  • Alkylation: Add benzyl bromide (9.3 mL, 78.5 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Heat the suspension to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The product spot will appear highly UV-active.

  • Workup: Cool to room temperature and pour the mixture into 500 mL of ice water. The product will precipitate. Filter the yellow solid, wash with cold water (3 x 50 mL), and dry under vacuum to yield the intermediate (Typically ~14.0 g, 85% yield).

Protocol 2: Chemoselective Reduction to 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Objective: Reduce the nitro group without hydrogenating the conjugated dihydropyridinone ring.

  • Preparation: Suspend 5-nitro-1-benzyl-1,2-dihydropyridin-2-one (10.0 g, 43.4 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).

  • Activation: Add Iron powder (12.1 g, 217 mmol, 5.0 eq) and Ammonium Chloride (11.6 g, 217 mmol, 5.0 eq). Causality: The Fe/NH₄Cl system (Béchamp reduction variant) is highly chemoselective. Unlike Pd/C with H₂, which risks over-reducing the olefinic bonds of the pyridone ring, iron exclusively reduces the nitro group to an aniline-like amine.

  • Reaction: Reflux the mixture at 80 °C for 4 hours. The yellow suspension will turn into a dark brown/black slurry.

  • Filtration: Cool the mixture to 40 °C and filter through a pad of Celite to remove iron oxides. Wash the Celite cake thoroughly with hot EtOAc (3 x 100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (200 mL) and saturated NaHCO₃ (100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the title compound as an off-white to pale brown solid (Typically ~8.2 g, 94% yield).

    • Validation Check: LC-MS should show an [M+H]⁺ peak at m/z 201.1.

Protocol 3: Library Generation via Amide Coupling

Objective: Functionalize the C5-amine to generate a prototype kinase/protease inhibitor.

  • Activation: In a 20 mL vial, dissolve the desired carboxylic acid (R-COOH, 1.2 mmol) in anhydrous DMF (5 mL). Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir for 10 minutes at room temperature. Causality: HATU rapidly forms an active HOAt ester, which is necessary because the C5-amine of the pyridone is electronically deactivated (anilinic character) compared to aliphatic amines.

  • Coupling: Add 5-amino-1-benzyl-1,2-dihydropyridin-2-one (200 mg, 1.0 mmol) to the activated ester solution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the m/z 201.1 starting material peak.

  • Purification: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the target inhibitor.

References

  • Title: Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: ACS Catalysis (via National Institutes of Health) URL: [Link]

  • Source:US Patent US6967208B2 (Google Patents)
  • Title: A Medicinal Chemist's Guide to Molecular Interactions Source: Journal of Medicinal Chemistry (via National Institutes of Health) URL: [Link]

  • Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Welcome to the technical support center for the synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to frequently encountered issues.

Section 1: Understanding the Synthetic Landscape

The synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one typically proceeds via a multi-step sequence. The order of the N-benzylation and the introduction of the C5-amino group are the critical strategic considerations. Below are the two most common synthetic routes, each with distinct advantages and challenges.

Route A: Begins with the N-benzylation of a pre-functionalized pyridin-2-one, followed by the conversion of the C5-substituent into an amino group. This route is often preferred as it avoids potential side reactions with the free amino group during benzylation.

Route B: Involves the direct N-benzylation of 5-amino-pyridin-2(1H)-one. While more convergent, this route presents challenges in achieving selective N-alkylation without side reactions involving the amino group or the exocyclic oxygen.

cluster_A Route A: Post-Benzylation Amination cluster_B Route B: Direct Benzylation cluster_S Common Side Product A_Start 5-Nitropyridin-2-one A_Mid 1-Benzyl-5-nitro- 1,2-dihydropyridin-2-one A_Start->A_Mid N-Benzylation (Base, Benzyl Halide) Side_Product O-Benzyl Isomer A_Start->Side_Product O-Alkylation A_End 5-Amino-1-benzyl- 1,2-dihydropyridin-2-one A_Mid->A_End Nitro Reduction (e.g., Pd/C, H2 or SnCl2) B_Start 5-Aminopyridin-2(1H)-one B_End 5-Amino-1-benzyl- 1,2-dihydropyridin-2-one B_Start->B_End N-Benzylation (Base, Benzyl Halide) B_Start->Side_Product O-Alkylation

Caption: Common synthetic routes to 5-Amino-1-benzyl-1,2-dihydropyridin-2-one.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield and Byproduct Formation During N-Benzylation

Question: "I am attempting the N-benzylation of 5-nitropyridin-2-one (Route A), but my yield is consistently low, and TLC analysis shows a major byproduct. What is the likely cause and how can I fix it?"

Answer: This is a classic and frequent challenge in pyridone chemistry. The low yield is almost certainly due to a competing O-alkylation reaction, which forms the undesired 2-benzyloxy-5-nitropyridine isomer. Pyridin-2-one exists in equilibrium with its tautomer, 2-hydroxypyridine. Deprotonation results in an ambident nucleophile , with negative charge density on both the nitrogen and oxygen atoms, leading to a mixture of N- and O-alkylated products.

The key to improving the yield of the desired N-benzyl product is to control the regioselectivity of the alkylation. Several factors influence the N:O alkylation ratio:

  • Choice of Base and Counter-ion: The nature of the cation from the base plays a crucial role.

    • Hard cations (like Na⁺ from NaH or Li⁺) tend to associate more tightly with the "harder" oxygen atom of the pyridone anion, leaving the "softer" nitrogen atom more available for nucleophilic attack. This generally favors N-alkylation.

    • Soft cations (like Ag⁺ from Ag₂CO₃) associate more with the nitrogen, which can sometimes favor O-alkylation.[1]

  • Solvent Polarity:

    • Polar aprotic solvents (e.g., DMF, DMSO) are excellent at solvating cations, resulting in a "naked" or more reactive pyridone anion. This often leads to a higher proportion of the thermodynamically more stable N-alkylated product.

    • Non-polar solvents (e.g., Toluene, THF) can lead to tighter ion pairing, and the selectivity can be more dependent on the specific base used.

  • Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product, which is typically the N-alkylated pyridone. However, excessive heat can lead to decomposition.

Troubleshooting Workflow for Low N-Benzylation Yield

Start Low N-Benzylation Yield (O-Alkylation Suspected) Base_Check Analyze Base & Solvent System Start->Base_Check Solvent_Check Is solvent polar aprotic (e.g., DMF, DMSO)? Base_Check->Solvent_Check Using strong base (e.g., NaH)? Failure Yield Still Low. Consider Alternative Route. Base_Check->Failure Using weak base (e.g., K2CO3 in non-polar solvent)? [Switch to NaH/DMF] Temp_Check Review Reaction Temperature Solvent_Check->Temp_Check Yes Solvent_Check->Failure No [Switch to DMF] Success High N:O Selectivity Achieved Temp_Check->Success Yes (e.g., 60-80°C) Temp_Check->Failure No (Too low/high) [Optimize Temperature]

Caption: Troubleshooting flowchart for low N-benzylation yield.

Recommended Starting Conditions for N-Benzylation:

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in mineral oilForms a sodium salt, favoring N-alkylation.[1]
Solvent Anhydrous N,N-Dimethylformamide (DMF)Polar aprotic solvent promotes the desired reaction pathway.[1]
Temperature 0 °C for deprotonation, then 60-80 °CControlled deprotonation followed by heating to drive the reaction.
Atmosphere Inert (Nitrogen or Argon)NaH is moisture-sensitive.
Reagents Benzyl BromideMore reactive than benzyl chloride, allowing for milder conditions.
Issue 2: Inefficient or Incomplete Nitro Group Reduction

Question: "I have successfully synthesized 1-benzyl-5-nitro-1,2-dihydropyridin-2-one, but the subsequent reduction to the amine is proving difficult. My reaction is either very slow or results in a mixture of products."

Answer: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be highly dependent on the chosen method and the specific substrate. The pyridone ring can sometimes chelate with metal catalysts or be sensitive to harsh acidic conditions.

Common Reduction Methods & Troubleshooting:

MethodReagentsAdvantagesPotential Issues & Solutions
Catalytic Hydrogenation H₂ (balloon or Parr shaker), 10% Pd/CClean reaction, easy workup (filtration).Issue: Catalyst poisoning or deactivation. Solution: Ensure high purity of the substrate. Use a fresh batch of catalyst. Sometimes adding a small amount of acid (like acetic acid) can help.
Metal/Acid Reduction Tin(II) Chloride (SnCl₂) in conc. HCl or EthanolRobust and reliable for many substrates.Issue: Harsh acidic conditions can degrade sensitive molecules. Workup can be tedious due to tin salts. Solution: Neutralize carefully during workup. Ensure the product is stable under these conditions.
Transfer Hydrogenation Ammonium Formate (HCOONH₄), 10% Pd/C in MethanolAvoids the need for pressurized hydrogen gas. Generally mild conditions.Issue: Can be slower than direct hydrogenation. Stoichiometry of the formate source is critical. Solution: Use a significant excess (5-10 equivalents) of ammonium formate.

If you are experiencing a sluggish reaction with catalytic hydrogenation, consider switching to a chemical reductant like SnCl₂. If the product is acid-sensitive, transfer hydrogenation is an excellent alternative.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred? A1: Route A (Post-Benzylation Amination) is typically preferred. Performing the N-benzylation on a pyridone with an electron-withdrawing group like a nitro group (e.g., 5-nitropyridin-2-one) often leads to cleaner reactions and better yields for the benzylation step compared to starting with the more electron-rich and potentially reactive 5-aminopyridin-2(1H)-one.

Q2: Are there any high-yield alternative methods for the N-benzylation step? A2: Yes. A notable method involves an O- to N-alkyl migration. In this strategy, the 2-benzyloxypyridine isomer (the common byproduct) is synthesized first and then rearranged to the desired N-benzyl pyridone. A study by Lanni et al. demonstrated that this migration can be promoted by Lithium Iodide (LiI) in good to excellent yields (57-99%).[2][3] This can be a powerful strategy if direct N-benzylation proves inefficient.

Q3: How can I best monitor the reaction progress and characterize my final product? A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting material, product, and any potential byproducts (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • Product Characterization: A combination of techniques is essential for confirmation.

    • LC-MS: To confirm the molecular weight of the product.

    • ¹H and ¹³C NMR: To confirm the structure. Key signals to look for are the benzylic protons (~5.0-5.2 ppm) and the characteristic shifts of the pyridone ring protons.

    • High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation.

Section 4: Key Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization based on your specific laboratory conditions and substrate scale. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol A: N-Benzylation of 5-Nitropyridin-2-one (Route A, Step 1)
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (approx. 0.1 M concentration relative to the pyridone).

  • Reagent Addition: Add 5-nitropyridin-2-one (1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Stir the mixture at 0 °C for 30 minutes. The solution may change color and gas evolution (H₂) will be observed.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to isolate 1-benzyl-5-nitro-1,2-dihydropyridin-2-one.

Protocol B: Reduction of 5-Nitro-1-benzyl-1,2-dihydropyridin-2-one (Route A, Step 2)
  • Preparation: To a round-bottom flask, add 1-benzyl-5-nitro-1,2-dihydropyridin-2-one (1.0 eq) and Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).

  • Solvent: Add ethanol or concentrated HCl as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol (if used).

  • Neutralization: Carefully basify the residue by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous NaOH until the pH is ~8-9. This may result in the precipitation of tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3x). The tin salts can be removed by filtration through a pad of celite if necessary.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the final product, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one.

References

  • Lanni, E. L., Bosscher, M. A., Ooms, B. D., Shandro, C. A., Ellsworth, B. A., & Anderson, C. E. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(16), 6425–6428. [Link][2][4]

  • Lanni, E. L., et al. (2008). Synthesis of substituted N-benzyl pyridones via an O- to N-alkyl migration. PubMed. [Link][3]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility and precipitation issues with 5-Amino-1-benzyl-1,2-dihydropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility and precipitation issues with 5-Amino-1-benzyl-1,2-dihydropyridin-2-one in Dimethyl Sulfoxide (DMSO).

Below, we provide a mechanistic breakdown of the compound's physicochemical behavior, a diagnostic workflow, and self-validating experimental protocols to ensure the integrity of your assays.

The Chemistry of Precipitation: Mechanistic Causality

To troubleshoot solubility, we must first understand the structural dichotomy of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one. The molecule consists of a highly polar, hydrogen-bonding core (the 5-amino group and 2-pyridone moiety) attached to a lipophilic tail (the 1-benzyl group)[1]. This structure dictates its behavior in solution:

  • Intermolecular Lattice Energy: In its solid state, the 5-amino group (hydrogen bond donor) and the pyridone carbonyl (hydrogen bond acceptor) form a dense, high-energy crystal lattice[1]. Pure DMSO, a strong polar aprotic solvent, easily disrupts this lattice by acting as a superior hydrogen bond acceptor.

  • Hygroscopicity & The Hydrophobic Effect: DMSO is exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[2]. Water molecules preferentially hydrogen-bond with DMSO, creating a highly structured, viscous solvent network[3]. This structured network makes it thermodynamically unfavorable to form a "cavity" large enough to accommodate the bulky, lipophilic benzyl group, forcing the compound to precipitate[3].

  • Metastable Supersaturation: When water enters the system, the compound may temporarily remain in a "metastable supersaturated" state. However, the kinetic energy shifts introduced by freeze-thaw cycles force the lipophilic benzyl groups to aggregate, nucleating a rapid transition into a stable, insoluble crystalline state[2][4].

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve precipitation in your DMSO stock solutions.

G Start Precipitation in DMSO Stock CheckTemp Is Temp < 20°C? Start->CheckTemp Warm Warm to 37°C & Vortex CheckTemp->Warm Yes CheckWater Suspect Water Absorption? CheckTemp->CheckWater No Warm->CheckWater Remains Solid Success Solution Clears Warm->Success Dissolves Sonicate Acoustic Sonication (10-15 min) CheckWater->Sonicate No (Fresh DMSO) DryDMSO Re-prep with Anhydrous DMSO CheckWater->DryDMSO Yes (Old DMSO) Sonicate->Success Dissolves Fail Chemical Degradation (Amine Oxidation) Sonicate->Fail Fails DryDMSO->Success

Logical workflow for diagnosing and resolving DMSO stock precipitation.

Quantitative Physicochemical Parameters

Property / ParameterValueMechanistic Implication
Molecular Weight 200.24 g/mol [5]Small molecule; highly mobile in solution but prone to dense crystal packing.
DMSO Freezing Point (Pure) 18.5 °C (65.3 °F)[6]Solidifies just below room temperature; requires warming before use.
DMSO Freezing Point (33% Water) -73.0 °C[2]Drastic freezing point depression indicates massive disruption of DMSO's solvent properties.
Max Tolerable in Cell Media 0.1% – 0.5% v/v[7]High DMSO concentrations cause cytotoxicity; necessitates highly concentrated stock solutions.
H-Bonding Sites Pyridone, Amine[1]High propensity for intermolecular lattice formation; requires strong aprotic disruption.

Frequently Asked Questions (FAQs)

Q1: My 50 mM stock solution was clear yesterday, but after storing it at -20°C and thawing it today, there is a white precipitate. Why? A1: This is the hallmark of moisture contamination combined with freeze-thaw nucleation. When you opened the vial previously, the DMSO absorbed atmospheric water, altering the solvent's polarity[3]. While the compound may have remained in a metastable state initially, the freezing and thawing process provided the kinetic energy required for the lipophilic benzyl groups to aggregate and crystallize into a lower-energy state[2][4]. Solution: See Protocol B for rescuing the stock. To prevent this, aliquot your initial stock into single-use volumes.

Q2: I am trying to make a fresh stock, but the powder clumps and won't dissolve even after vortexing. What is happening? A2: The strong intermolecular hydrogen bonding between the 5-amino group and the pyridone carbonyl creates a high crystal lattice energy[1]. At standard room temperature, pure DMSO (which freezes at 18.5 °C[6]) may lack the thermodynamic energy required to break these bonds. Solution: Gentle heating and acoustic sonication are required to disrupt the initial crystal lattice.

Q3: My DMSO stock is perfectly clear, but the moment I dilute it into my aqueous cell culture media, it turns milky white. How do I fix this? A3: This is a "solvent shift" precipitation[7]. The sudden transition from a polar aprotic environment to a high-dielectric aqueous environment causes the hydrophobic benzyl group to instantly crash out of solution. Solution: Perform a stepwise serial dilution into pre-warmed media, or utilize carrier proteins (like BSA in serum) to encapsulate the hydrophobic moiety[7] (See Protocol C).

Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Prevent moisture-induced hydrophobic precipitation.

  • Equilibration: Remove the lyophilized compound from cold storage and let it equilibrate to room temperature (approx. 30 minutes) before opening the seal.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently altering the solvent's hydrogen-bonding network.

  • Solvent Selection: Use only freshly opened, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Add the required volume of DMSO to achieve the target concentration. Vortex vigorously for 60 seconds.

  • Validation Check: Inspect the solution against a dark background. If clear, proceed to step 5. If cloudy, proceed to Protocol B.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10 µL per tube) and store at -80°C.

    • Self-Validation: If subsequent aliquots precipitate upon their first thaw, your initial DMSO source was already compromised by water.

Protocol B: Rescuing a Precipitated Stock Solution

Objective: Redissolve crystallized compound without causing chemical degradation.

  • Thermal Disruption: Place the sealed vial in a dry block heater or water bath set to 37°C for 10 minutes.

    • Causality: Raising the temperature increases the kinetic energy, helping to break the water-DMSO structured network and the compound's hydrogen bonds.

  • Acoustic Sonication: If the precipitate persists, place the vial in an ultrasonic bath for 10–15 minutes.

    • Causality: Sonication provides localized cavitation energy to shatter the crystal lattice without uniformly overheating the bulk solution.

  • Validation Check (Critical): Observe the color and clarity of the solution.

Protocol C: Stepwise Aqueous Dilution for Assays

Objective: Prevent solvent-shift precipitation in cell culture media.

  • Pre-warm Media: Ensure the aqueous buffer or cell culture medium is pre-warmed to 37°C.

    • Causality: Cold media drastically reduces the thermodynamic solubility limit of the compound[7].

  • Intermediate Dilution: Instead of diluting a 50 mM stock directly to 10 µM, create an intermediate stock (e.g., 1 mM) in a co-solvent mixture or media containing 10% FBS (serum).

    • Causality: Serum proteins like albumin bind to the lipophilic benzyl group, acting as a thermodynamic sink that prevents aggregation[7].

  • Rapid Dispersion: Dispense the intermediate stock directly into the vortex of the mixing media to prevent localized zones of high concentration.

  • Validation Check: Measure the absorbance of the final media at 340 nm. A rising baseline indicates light scattering from micro-precipitates forming in the solution.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement". 2

  • Benchchem. "Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility". 3

  • Benchchem. "Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media". 7

  • PubMed. "Compound precipitation in high-concentration DMSO solutions". 4

  • Santa Cruz Biotechnology (SCBT). "5-amino-1-benzyl-1,2-dihydropyridin-2-one". 5

  • Wikipedia. "Dimethyl sulfoxide". 6

  • ACS Publications. "Synthesis of N-Substituted 3-Amino-2-pyridones". 1

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Derivatives

Introduction The 5-amino-1-benzyl-1,2-dihydropyridin-2-one scaffold is a highly versatile building block in drug development, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction The 5-amino-1-benzyl-1,2-dihydropyridin-2-one scaffold is a highly versatile building block in drug development, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its synthesis presents several distinct chemical challenges: regioselectivity during the initial N-benzylation, chemoselectivity during nitro-group reduction, and the oxidative instability of the final electron-rich aminopyridone. This troubleshooting guide provides field-proven solutions, validated protocols, and mechanistic insights to help researchers overcome these bottlenecks.

G A 5-Nitro-2-pyridone (Starting Material) B Step 1: N-Benzylation Condition Optimization A->B C 1-Benzyl-5-nitro-2-pyridone (Target Intermediate) B->C Kinetic Control C_by 2-(Benzyloxy)-5-nitropyridine (O-Alkylation Byproduct) B->C_by Thermodynamic/Solvent Effect D Step 2: Nitro Reduction Chemospecificity Control C->D E 5-Amino-1-benzyl-2-pyridone (Final Product) D->E Mild Reduction E_by Debenzylated / Over-reduced Byproducts D->E_by Harsh Conditions

Synthetic workflow for 5-amino-1-benzyl-2-pyridones highlighting critical troubleshooting junctions.

FAQ Section 1: Regioselectivity in N-Benzylation

Q: When benzylating 5-nitro-2-pyridone, I am isolating a significant amount of the O-alkylated byproduct (2-(benzyloxy)-5-nitropyridine). How can I drive the reaction exclusively toward N-alkylation?

A: The tautomerism between 2-pyridone and 2-hydroxypyridine makes regioselective alkylation notoriously challenging. O-alkylation is kinetically favored when using hard electrophiles or bases that coordinate strongly to oxygen (like Ag2​CO3​ ), whereas N-alkylation is the thermodynamically favored product. To favor N-alkylation, you must optimize the base, solvent, and temperature to enhance the nucleophilicity of the nitrogen atom.

Using polar aprotic solvents (e.g., DMF or DMSO) disrupts hydrogen bonding and leaves the nitrogen lone pair more accessible. Employing a softer base like K2​CO3​ or Cs2​CO3​ is critical. Recent methodologies also highlight that solvent-free conditions under microwave irradiation can drastically alter regioselectivity, favoring N-alkylation when conventional heating fails[1]. Alternatively, Pummerer-type reactions using activated sulfoxides and a masked 2-fluoropyridine intermediate can strictly enforce N-alkylation by completely bypassing the oxygen nucleophile[2].

Table 1: Effect of Reaction Conditions on N- vs. O-Benzylation Ratio

SolventBaseTemperature (°C)AdditiveN-Alkylation (%)O-Alkylation (%)
DMF K2​CO3​ 80None8515
THF NaH 0 to 25None4060
Toluene Ag2​CO3​ 110None595
Solvent-freeNone (MW)130None>95<5

Protocol: Optimized N-Benzylation of 5-Nitro-2-pyridone

  • Charge a flame-dried round-bottom flask with 5-nitro-2-pyridone (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Suspend the mixture in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Heat the reaction to 80 °C and monitor via TLC/LC-MS. The reaction typically reaches completion in 4-6 hours.

  • Quench with ice water to precipitate the product. Filter and wash with cold water and hexanes.

  • Self-Validation Step: Check the crude 1H NMR. The N-benzyl CH2​ protons typically appear around 5.1–5.3 ppm, whereas the O-benzyl CH2​ protons appear further downfield (5.4–5.5 ppm).

FAQ Section 2: Chemoselective Reduction of the Nitro Group

Q: I am using Palladium on Carbon (Pd/C) with H2​ to reduce the 5-nitro group, but I observe cleavage of the N-benzyl group and partial reduction of the pyridone ring. What is the best alternative?

A: Catalytic hydrogenation with Pd/C is often too harsh for 1-benzyl-2-pyridone systems. The benzylic C-N bond is highly susceptible to hydrogenolysis, and the dihydropyridin-2-one core can undergo over-reduction to the corresponding piperidinone.

To achieve chemoselective reduction of the nitro group without affecting the benzyl protecting group or the conjugated double bonds, dissolving metal reductions are highly recommended[3]. An efficient Iron/Ammonium Chloride ( Fe/NH4​Cl ) or Iron/Calcium Chloride ( Fe/CaCl2​ ) system provides excellent chemoselectivity and high yields, operating via single-electron transfer mechanisms that exclusively target the nitro group[4].

Protocol: Chemoselective Iron-Mediated Reduction

  • Dissolve 1-benzyl-5-nitro-1,2-dihydropyridin-2-one (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Add Ammonium Chloride ( NH4​Cl , 5.0 eq) and Iron powder (325 mesh, 5.0 eq) to the solution.

  • Heat the suspension to 80 °C (reflux) with vigorous stirring.

  • Monitor the reaction by LC-MS. The reduction is usually complete within 2-3 hours.

  • Crucial Step: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate or methanol to ensure full recovery of the product.

  • Concentrate the filtrate, partition between Ethyl Acetate and saturated NaHCO3​ , extract, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Step: The disappearance of the nitro group is confirmed by the shift of the pyridone ring protons upfield in 1H NMR, and the appearance of a broad singlet integrating for 2H ( −NH2​ ) around 4.0–5.0 ppm.

FAQ Section 3: Handling and Stability of the 5-Amino Product

Q: My final 5-amino-1-benzyl-1,2-dihydropyridin-2-one degrades into a dark, insoluble tar during silica gel chromatography. How can I purify and store it?

A: Electron-rich 5-aminopyridones are highly susceptible to air oxidation, forming highly colored polymeric species or quinone-imine derivatives. Silica gel, being slightly acidic, acts as a catalyst for this oxidative degradation. To mitigate this, you must minimize exposure to air and acidic media.

Pathway A 5-Amino-1-benzyl-2-pyridone (Electron-rich) B O2 / Acidic Silica (Oxidative Stress) A->B E HCl Salt Formation (Stabilization) A->E 1M HCl/Ether C Radical Cation Intermediate B->C D Quinone-imine Derivatives (Dark Tar) C->D Polymerization F Stable Ammonium Salt E->F Safe Storage

Degradation pathway of 5-aminopyridones and stabilization via hydrochloride salt formation.

Best Practices for Isolation and Storage:

  • Avoid Chromatography if Possible: If the Fe/NH4​Cl reduction is clean, the crude product is often >90% pure. Purify via recrystallization (e.g., from EtOAc/Hexanes) rather than chromatography.

  • Salt Formation (Recommended): Dissolve the crude amine in diethyl ether or EtOAc and add 1.0 M HCl in ether. The 5-amino-1-benzyl-2-pyridone hydrochloride salt will precipitate. Protonating the amine drastically reduces its electron density, making the salt significantly more stable to air oxidation. It can be stored safely for months at -20 °C.

  • Passivated Silica: If column chromatography is absolutely unavoidable, pre-treat the silica gel with 1-2% triethylamine (TEA) in your eluent to neutralize acidic sites, and run the column rapidly under positive nitrogen pressure.

References
  • Title: Solvent-Free Benzylations of 2-Pyridone. Regiospecific N- or C-Alkylation Source: Chemistry Letters (Oxford Academic) URL: [Link]

  • Title: Synthesis of 3- and 5-Nitro-2-picoline and Derivatives Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Aryl Nitro Reduction Enhanced Using Fe Powder and Ultrasonic Irradiation Source: Synthetic Communications (Taylor & Francis) URL: [Link]

Sources

Optimization

Reducing impurities during 5-Amino-1-benzyl-1,2-dihydropyridin-2-one crystallization

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the isolation and purification of 5-Amino-1-benzyl-1,2-dihydrop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the isolation and purification of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS: 337962-79-5).

Impurity Profiling & Physicochemical Data

When synthesizing 5-amino-1-benzyl-1,2-dihydropyridin-2-one[1], the benzylation of the pyridinone core and the reactivity of the free amine introduce several critical impurity streams. Understanding the solubility and partitioning of these impurities is the foundation of a successful crystallization strategy.

Table 1: Quantitative Partitioning & Solubility Data for Impurity Purging (Data represents standard behavior in an Isopropanol/Heptane binary system at 20°C)

Compound / ImpurityStructural BasisEst. LogPSol. in IPA (20°C)Sol. in Heptane (20°C)Primary Purge Strategy
5-Amino-1-benzyl-2-pyridone Target API/Intermediate 1.2 ~15 mg/mL < 1 mg/mL Product Crystallization
5-Amino-2-benzyloxypyridineO-benzyl regioisomer2.5>50 mg/mL~10 mg/mLRetained in Mother Liquor
5-(Benzylamino)-1-benzyl-2-pyridoneOver-alkylation (exocyclic N)3.1>100 mg/mL~25 mg/mLRetained in Mother Liquor
5-Amino-2-pyridoneUnreacted starting material-0.5< 2 mg/mL< 0.1 mg/mLHot Filtration (Insoluble)
Azo/Azoxy DimersOxidative degradation>3.5< 5 mg/mL< 1 mg/mLCarbon Treatment / Scavengers

Troubleshooting FAQs

Q1: My HPLC analysis shows a persistent impurity at ~10-15% relative area that co-crystallizes with the product. Mass spectrometry shows the exact same mass (m/z 201.1 [M+H]+)[2]. What is this, and how do I remove it? The Causality: You are observing the O-benzyl regioisomer (5-amino-2-benzyloxypyridine). The alkylation of 2-pyridones involves an ambident nucleophile, meaning the reaction can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation)[3]. The ratio is heavily dependent on the base and solvent used during the upstream reaction (e.g., using LiH favors N-alkylation more than NaH)[4]. The Solution: Because the O-benzyl isomer lacks the highly polar amide-like carbonyl of the 2-pyridone core, it is significantly more lipophilic (higher LogP). Shift your crystallization solvent from a highly polar solvent (like pure ethanol) to an anti-solvent system like Isopropanol (IPA) / Heptane. The target N-benzyl product will supersaturate and crash out upon the addition of heptane, while the lipophilic O-benzyl isomer remains highly soluble in the mixed liquor.

Q2: The crystallized product has a dark brown or reddish tint instead of the expected off-white powder. What causes this coloration? The Causality: The 5-amino-2-pyridone core is highly electron-rich. The exocyclic amine at the 5-position is highly susceptible to auto-oxidation when exposed to air and light, especially in solution at elevated temperatures. This oxidation forms highly conjugated, colored azo, azoxy, or quinonoid degradation products. The Solution: Crystallization must be treated as an oxygen-sensitive operation.

  • Sparging: Sparge all crystallization solvents (IPA and Heptane) with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidants: If the downstream chemistry permits, add 0.1% w/w BHT (Butylated hydroxytoluene) to the crystallization matrix.

  • Active Carbon: Introduce a hot filtration step through a Celite/Activated Carbon pad to physically adsorb existing colored dimers before cooling.

Q3: We are seeing exocyclic N-alkylation (5-benzylamino impurity). How do we prevent this from crashing out with the product? The Causality: If you are benzylating 5-amino-2-pyridone directly (rather than benzylating 5-nitro-2-pyridone and reducing it), the free amine competes with the pyridinone nitrogen for the benzyl halide. The Solution: This impurity is highly soluble in organic solvents. A standard IPA/Heptane crystallization will naturally purge this into the mother liquor. However, to ensure a self-validating purge, wash the final filter cake with cold Heptane containing 5% IPA. Do not wash with pure cold IPA, as it may dissolve your target product.

Validated Step-by-Step Crystallization Protocol

This protocol is designed as a self-validating system: each step has a physical or chemical gate that ensures the removal of specific impurity classes before proceeding.

Phase 1: Dissolution and Clarification (Purging Polar Impurities & Dimers)

  • Charge the crude 5-Amino-1-benzyl-1,2-dihydropyridin-2-one into a jacketed reactor.

  • Add 10 volumes (10 mL/g) of degassed Isopropanol (IPA).

  • Heat the suspension to 75°C – 80°C under a continuous Nitrogen sweep until bulk dissolution occurs.

  • Self-Validation Check: The solution should be mostly clear. Any undissolved solid at this temperature is likely unreacted 5-amino-2-pyridone or inorganic salts.

  • Hot Filtration: Pass the hot solution through a pre-heated inline filter containing a 0.5 cm pad of activated carbon and Celite. This removes unreacted starting material and colored oxidative dimers.

Phase 2: Anti-Solvent Addition and Nucleation (Purging Lipophilic Impurities) 6. Transfer the clarified filtrate to a clean, N2-purged crystallization vessel maintained at 70°C. 7. Dose 10 volumes (10 mL/g) of degassed Heptane slowly over 45 minutes while maintaining agitation at 150 RPM. 8. Seed the solution with 0.5% w/w pure product crystals once the internal temperature reaches 65°C to induce controlled nucleation. 9. Self-Validation Check: A uniform, milky suspension should form. If oiling out (phase separation) occurs, the heptane was added too quickly; reheat to 75°C to redissolve and slow the dosing rate.

Phase 3: Isolation and Washing 10. Cool the slurry linearly at a rate of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield. 11. Filter the suspension under vacuum or pressure. The O-benzyl and dibenzyl impurities are now trapped in the mother liquor. 12. Wash the filter cake twice with 2 volumes of pre-chilled (5°C) Heptane/IPA (9:1 v/v). 13. Dry the off-white crystals in a vacuum oven at 45°C until constant weight is achieved.

Process Workflow Diagram

G Crude Crude Mixture (Target + Impurities) Dissolve Dissolution in Hot IPA (80°C, N2 Atmosphere) Crude->Dissolve Filter Hot Carbon Filtration (Removes Polar SM & Dimers) Dissolve->Filter AntiSolvent Heptane Addition & Seeding (65°C - 70°C) Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Crystals Pure N-Benzyl Product (Crystallized) Cooling->Crystals Solid Phase ML Mother Liquor (O-Benzyl & Over-alkylated) Cooling->ML Liquid Phase

Workflow for the selective crystallization and impurity purging of 5-Amino-1-benzyl-2-pyridone.

References

  • PubChemLite. "5-amino-1-benzyl-1,2-dihydropyridin-2-one - Compound Summary." Université du Luxembourg, 2026. Available at: [Link]

  • Ruda, Marcus, et al. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." ACS Publications, 2002. Available at:[Link]

  • Yamada, K., et al. "An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone." Chemical and Pharmaceutical Bulletin, Pharmaceutical Society of Japan. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 5-Amino-1MQ, a Novel NNMT Inhibitor, Against Standard Metabolic Therapeutics

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Author's Note: Initial inquiries for "5-Amino-1-benzyl-1,2-dihydropyridin-2-one" did not yield publicly availab...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Author's Note: Initial inquiries for "5-Amino-1-benzyl-1,2-dihydropyridin-2-one" did not yield publicly available scientific data. Recognizing the interest in novel metabolic modulators, this guide has been pivoted to focus on the well-documented and mechanistically related small molecule, 5-Amino-1MQ (5-Amino-1-methylquinolinium). This guide provides a comprehensive comparison of its efficacy against established therapeutic agents for metabolic disorders.

Introduction: Targeting Nicotinamide N-Methyltransferase (NNMT) in Metabolic Disease

The global rise in obesity and related metabolic disorders, such as type 2 diabetes, has spurred the search for novel therapeutic targets. One such emerging target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a pivotal role in cellular energy homeostasis.[1] Elevated NNMT activity, particularly in adipose tissue and the liver, is strongly associated with obesity.[1][2] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3), a process that consumes S-adenosylmethionine (SAM) and leads to the depletion of the critical coenzyme NAD+ (nicotinamide adenine dinucleotide).[3] This depletion impairs mitochondrial function and shifts cellular metabolism towards fat storage.[2][3]

5-Amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of NNMT.[1][4] By blocking NNMT, 5-Amino-1MQ prevents the degradation of nicotinamide, thereby increasing the intracellular pool of NAD+.[5][6] This restoration of NAD+ levels enhances mitochondrial function, boosts cellular energy expenditure, and activates sirtuin pathways, such as SIRT1, which are crucial for metabolic health and longevity.[3][7][8] This guide provides a comparative analysis of the preclinical efficacy of 5-Amino-1MQ against standard-of-care glucagon-like peptide-1 (GLP-1) receptor agonists, which represent a leading class of therapeutics for obesity and type 2 diabetes.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches of 5-Amino-1MQ and GLP-1 receptor agonists, such as liraglutide and semaglutide, diverge significantly in their primary mechanisms. This difference in approach offers distinct advantages and potential for synergistic applications.

5-Amino-1MQ: The Cellular Engine Optimizer

5-Amino-1MQ works intracellularly to enhance the metabolic efficiency of the cell. Its primary actions are:

  • NNMT Inhibition: Directly blocks the NNMT enzyme, preventing the depletion of nicotinamide.[5]

  • NAD+ Elevation: Increases intracellular NAD+ levels, a critical coenzyme for mitochondrial energy production.[6][9]

  • SIRT1 Activation: The rise in NAD+ activates SIRT1, a "longevity gene" that improves metabolic health.[7][8]

  • Increased Energy Expenditure: Shifts the cellular metabolic preference from fat storage to fat oxidation, leading to an increase in the basal metabolic rate.[2][10]

This mechanism addresses the core of metabolic dysfunction at the cellular level without directly targeting appetite or hormonal signaling pathways.[7]

cluster_0 Cellular Metabolism 5-Amino-1MQ 5-Amino-1MQ NNMT NNMT 5-Amino-1MQ->NNMT Inhibits 1-MNA 1-Methylnicotinamide (Waste Product) NNMT->1-MNA Nicotinamide Nicotinamide Nicotinamide->NNMT Substrate NAD+ NAD+ Nicotinamide->NAD+ Salvage Pathway SIRT1 SIRT1 NAD+->SIRT1 Activates Mitochondria Mitochondrial Energy Production NAD+->Mitochondria Fuels Fat Oxidation Fat Oxidation SIRT1->Fat Oxidation Promotes Mitochondria->Fat Oxidation Drives

Caption: Mechanism of action of 5-Amino-1MQ.

GLP-1 Receptor Agonists: The Systemic Regulators

GLP-1 receptor agonists are injectable therapeutics that mimic the action of the endogenous incretin hormone GLP-1.[5][11] Their mechanism is primarily systemic and involves:

  • Appetite Suppression: Acting on GLP-1 receptors in the brain to increase feelings of satiety and reduce food intake.[1][11]

  • Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, which contributes to a prolonged feeling of fullness.[1][5]

  • Glucose-Dependent Insulin Secretion: Enhancing the release of insulin from the pancreas in response to high blood glucose levels.[11]

These actions lead to a reduction in calorie intake and subsequent weight loss.[12]

cluster_1 Systemic Regulation GLP-1 Agonists GLP-1 Agonists Brain Brain (Hypothalamus) GLP-1 Agonists->Brain Stomach Stomach GLP-1 Agonists->Stomach Pancreas Pancreas GLP-1 Agonists->Pancreas Appetite Appetite Brain->Appetite Reduces Gastric Emptying Gastric Emptying Stomach->Gastric Emptying Slows Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Increases

Caption: Mechanism of action of GLP-1 Receptor Agonists.

Comparative Efficacy: Preclinical Data in Diet-Induced Obese (DIO) Mice

The diet-induced obese (DIO) mouse model is a cornerstone of metabolic research as it closely mimics the development of human obesity and its associated metabolic dysfunctions.[3][8] The following table summarizes key preclinical efficacy data for 5-Amino-1MQ and the GLP-1 receptor agonists, liraglutide and semaglutide, in DIO mice.

Parameter5-Amino-1MQLiraglutideSemaglutideRationale for Measurement
Body Weight Reduction ~5.1% loss from baseline[4]Significant decrease vs. control[13]~9.6% to 18% reduction vs. vehicle[6][14]A primary endpoint for anti-obesity therapeutics.
Adipocyte Size Reduction > 30% decrease[4]N/AN/ASmaller adipocytes are associated with improved insulin sensitivity and reduced inflammation.[9][15]
White Adipose Mass Reduction ~35% decrease in epididymal WAT[4]Significant reduction in visceral adipose tissue[16]N/AReduction in visceral fat is a key indicator of improved metabolic health.
Plasma Cholesterol Reduction ~30% lower total cholesterol[4]Significant decrease in triglycerides[13]N/ADyslipidemia is a common comorbidity of obesity, and its reversal is a therapeutic goal.[17]
Food Intake No significant impact[1][4]Reduced[12][16]Reduced[6]Differentiates between a purely metabolic effect and appetite suppression.

Experimental Protocols: A Guide to In Vitro and In Vivo Assessment

The following protocols provide a framework for the evaluation of novel NNMT inhibitors and their comparison to standard therapeutics.

In Vitro NNMT Inhibition Assay

Causality Behind Experimental Choices: This assay is fundamental to confirming the direct inhibitory effect of a compound on the target enzyme, NNMT. It provides a quantitative measure of potency (IC50) and is a critical first step in the drug discovery cascade.

Protocol:

  • Preparation of Reagents:

    • Recombinant human NNMT enzyme.

    • S-adenosylmethionine (SAM) as the methyl donor.

    • Nicotinamide as the substrate.

    • Test compound (e.g., 5-Amino-1MQ) at serial dilutions.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT).

    • Detection reagents for S-adenosylhomocysteine (SAH) or 1-methylnicotinamide (1-MNA).[15]

  • Assay Procedure:

    • In a 384-well plate, add the NNMT enzyme and the test compound dilutions.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of SAM and nicotinamide.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction using a suitable stop solution.

    • Add detection reagents and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_2 In Vitro NNMT Inhibition Assay Workflow A Prepare Reagents: - NNMT Enzyme - SAM & Nicotinamide - Test Compound B Incubate Enzyme & Inhibitor A->B C Initiate Reaction with Substrates B->C D Stop Reaction & Add Detection Reagents C->D E Measure Signal (Fluorescence/Luminescence) D->E F Calculate % Inhibition & IC50 E->F cluster_3 In Vivo Efficacy Assessment Workflow A Induce Obesity in Mice (High-Fat Diet) B Randomize and Treat: - Vehicle - 5-Amino-1MQ - Standard Inhibitor A->B C Monitor: - Body Weight - Food Intake B->C D Assess: - Body Composition (EchoMRI) - Glucose Tolerance (OGTT) B->D F Compare Efficacy Across Groups C->F E Terminal Analysis: - Plasma Lipids - Adipose Tissue Histology D->E E->F

Caption: Workflow for in vivo efficacy assessment in DIO mice.

Conclusion and Future Directions

5-Amino-1MQ represents a promising novel approach to the treatment of obesity and metabolic disorders by targeting the fundamental cellular process of energy metabolism through NNMT inhibition. Preclinical data demonstrate its efficacy in reducing body weight, adiposity, and plasma cholesterol in a diet-induced obesity model, notably without affecting food intake. This mechanism is distinct from the appetite-suppressing effects of current standard-of-care GLP-1 receptor agonists.

The comparative analysis suggests that while GLP-1 receptor agonists may induce a greater overall weight loss in preclinical models, likely due to their dual effect on appetite and metabolism, 5-Amino-1MQ's unique mechanism of enhancing cellular energy expenditure presents a valuable alternative or complementary therapeutic strategy. Future research should focus on long-term safety and efficacy studies, as well as exploring the potential for combination therapies that leverage the distinct mechanisms of NNMT inhibitors and GLP-1 receptor agonists for a more comprehensive and potent anti-obesity effect.

References

  • Liu, J.-R., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 9924314. Available from: [Link]

  • Wikipedia. (2024). Glucagon-like peptide-1 receptor agonist. In Wikipedia. Available from: [Link]

  • Peptide Sciences. (n.d.). 5-Amino-1MQ Blogs. Available from: [Link]

  • The Catalyst Clinic. (n.d.). 5 Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally. Available from: [Link]

  • (2024, November 27). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss? Available from: [Link]

  • Gaudet, P. (2021, May 3). Preclinical Weight Loss Efficacy of AM833 in Combination With Semaglutide in Rodent Models of Obesity. Frontiers in Endocrinology, 12. Available from: [Link]

  • Aragen Life Sciences. (n.d.). A Preclinical Efficacy Study Using Diet induced Obesity Mice Model. Available from: [Link]

  • Li, C., et al. (2015). Liraglutide reduces lipogenetic signals in visceral adipose of db/db mice with AMPK activation and Akt suppression. International Journal of Clinical and Experimental Medicine, 8(11), 20387–20394. Available from: [Link]

  • Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. Available from: [Link]

  • Geviti. (2025, September 22). 5-Amino-1MQ: Maximize Metabolism & Boost NAD+ Levels. Available from: [Link]

  • Finlin, B. S., et al. (2014, June 26). Dietary Cholesterol Promotes Adipocyte Hypertrophy and Adipose Tissue Inflammation in Visceral, but Not in Subcutaneous, Fat in Monkeys. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(8), 1618-1625. Available from: [Link]

  • Focal Point Vitality. (n.d.). 5-amino-1MQ Peptide Therapy. Available from: [Link]

  • Taconic Biosciences. (2016, July 29). C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Available from: [Link]

  • European Pharmaceutical Review. (2021, November 1). GLP-1 and GIP receptor agonists reduce mouse obesity in pre-clinical study. Available from: [Link]

  • LIVV Natural. (2025, February 26). 5-Amino-1MQ: The Game Changer Peptide. Available from: [Link]

  • Kujawska, M., et al. (2018). The effects of liraglutide in mice with diet-induced obesity studied by metabolomics in. Metabolomics, 14(1), 10. Available from: [Link]

  • News-Medical.Net. (2026, March 19). Study finds GLP-1 medicines cut fat while preserving muscle function. Available from: [Link]

  • Knudsen, L. B., & Lau, J. (2010). Liraglutide: the therapeutic promise from animal models. International Journal of Clinical Practice, 64(s171), 50-57. Available from: [Link]

  • Krause, B. R., & Hartman, A. D. (1976). Relationship between cell size, plasma cholesterol and rat adipocyte cholesterol storage. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 450(2), 197-205. Available from: [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Analysis for Novel Pyridinone-Based Compounds

A Case Study Approach for 5-Amino-1-benzyl-1,2-dihydropyridin-2-one Editor's Note Initial literature and database searches for the specific compound, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, did not yield sufficient da...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Approach for 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Editor's Note

Initial literature and database searches for the specific compound, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, did not yield sufficient data regarding its primary biological target or existing cross-reactivity profiles. To fulfill the objective of this guide—to provide an in-depth, actionable framework for assessing cross-reactivity—we will proceed with a detailed case study on a closely related and well-characterized molecule, 5-Amino-1MQ . This small molecule, an inhibitor of Nicotinamide N-methyltransferase (NNMT), serves as an exemplary model for outlining the principles, experimental workflows, and data interpretation integral to a rigorous cross-reactivity investigation. The methodologies presented herein are broadly applicable to novel chemical entities emerging from discovery pipelines.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a "hit" to a therapeutic candidate is critically dependent on its selectivity. While high potency against the intended target is a primary goal, off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a major cause of late-stage drug attrition.[1][2] Cross-reactivity studies are therefore not merely a regulatory checkpoint but a fundamental component of de-risking a candidate and understanding its broader biological footprint.[3][4]

This guide provides a strategic framework for designing and executing a comprehensive cross-reactivity assessment for a novel compound, using the NNMT inhibitor 5-Amino-1MQ as our central case study. We will explore the causal logic behind assay selection, from broad, early-stage panels to specific, mechanistic cell-based assays, providing a self-validating system to build a robust selectivity profile.

The Case Study Compound: 5-Amino-1MQ and its Target, NNMT

5-Amino-1MQ is a small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[5][6] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor.[7] Overexpression of NNMT is linked to obesity, type 2 diabetes, and various cancers, making it a compelling therapeutic target.[5][8][9]

By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing the cellular pool of NAD+, a critical coenzyme for mitochondrial function and cellular metabolism.[10][11] This mechanism has positioned 5-Amino-1MQ and similar compounds as promising agents for metabolic disorders.[12]

However, the cell is home to a vast number of other methyltransferases and NAD+-utilizing enzymes.[8][13] Therefore, a critical question arises: How selective is 5-Amino-1MQ for NNMT? Answering this question is paramount to predicting its safety and therapeutic window.

A Tiered Strategy for Cross-Reactivity Profiling

A robust cross-reactivity assessment should be approached as a tiered, iterative process. It begins with broad screening against panels of common off-targets and progressively narrows down to specific, hypothesis-driven assays to confirm and characterize any identified interactions.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: On-Target and Off-Target Confirmation in Cells cluster_2 Tier 3: Mechanistic Elucidation & Comparative Analysis T1_1 In Vitro Safety Pharmacology Panel (e.g., SafetyScreen44) T2_1 Cellular Thermal Shift Assay (CETSA) for NNMT Target Engagement T2_2 Cell-Based Functional Assays for Top Off-Target Hits T1_1->T2_2 Identifies potential off-target liabilities T1_2 Broad Methyltransferase Panel (Biochemical Assays) T1_2->T2_2 Identifies related enzymes with potential activity T3_1 Competitive Binding Assays (On- vs. Off-Target) T2_1->T3_1 Confirms on-target binding in situ T2_2->T3_1 Confirms off-target binding in situ T3_2 Cellular Metabolite Profiling (NAD+, SAM, etc.) T2_2->T3_2 Assesses functional consequence of off-target interaction T3_1->T3_2 Quantifies relative affinity

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Liability & Family-Wide Selectivity

The initial goal is to cast a wide net to identify potential off-target liabilities and assess selectivity against the most closely related enzyme family.

A. In Vitro Safety Pharmacology Profiling:

This is a standard industry practice to screen a compound against a panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[1][4] Panels like the SafetyScreen44 or InVEST44 provide a cost-effective way to flag major safety concerns early.[1][4]

B. Biochemical Methyltransferase Panel:

Given that 5-Amino-1MQ's primary target is a methyltransferase, it is crucial to assess its activity against a broad panel of other human methyltransferases. These assays typically measure the transfer of a radiolabeled methyl group from SAM to a specific substrate.[13] This directly compares the compound's potency against NNMT with its potency against other enzymes that share a similar cofactor binding site.

Experimental Protocol: Radiometric Methyltransferase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinantly express and purify human methyltransferases (e.g., NNMT, COMT, DNMT1, PRMT3, etc.). Prepare specific peptide or protein substrates for each enzyme.

  • Reaction Mixture: In a 96-well plate, combine assay buffer, the specific methyltransferase enzyme, its corresponding substrate, and varying concentrations of the test compound (e.g., 5-Amino-1MQ) or vehicle control (DMSO).

  • Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear reaction range.

  • Termination & Scintillation: Stop the reaction and capture the radiolabeled substrate onto a filter plate. Add scintillation fluid.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Tier 2: Confirming Target Engagement in a Cellular Context

Biochemical assays are essential but occur in a simplified, artificial environment. It is critical to confirm that the compound engages its intended target (and potential off-targets) within the complex milieu of a living cell.[14]

A. Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[15] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with a compound and measuring the amount of soluble protein remaining, one can directly assess binding.[16] This technique is invaluable for confirming that 5-Amino-1MQ binds to NNMT in a physiological setting.

Experimental Protocol: High-Throughput CETSA with AlphaLISA Detection

  • Cell Culture and Treatment: Plate cells expressing the target protein (e.g., HEK293 cells overexpressing NNMT) and treat with a dose range of the test compound or vehicle for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.

  • Clarification: Centrifuge the lysates to pellet aggregated proteins.

  • Detection (AlphaLISA): Transfer the supernatant (containing soluble protein) to an assay plate. Add AlphaLISA acceptor beads conjugated to one anti-target antibody and donor beads conjugated to a second anti-target antibody.

  • Incubation and Reading: Incubate in the dark to allow bead proximity binding. Read the plate on an Alpha-enabled plate reader. The signal is proportional to the amount of soluble target protein remaining.

  • Data Analysis: Plot the signal against temperature to generate melt curves. A rightward shift in the melt curve in the presence of the compound indicates target stabilization and therefore, engagement.

G cluster_0 CETSA Workflow A Treat Cells with Compound or Vehicle B Apply Heat Shock (Temperature Gradient) A->B C Lyse Cells B->C D Separate Soluble vs. Aggregated Protein C->D E Quantify Soluble Target Protein D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Tier 3: Mechanistic Insights and Comparative Potency

If Tier 1 and 2 studies reveal significant off-target activity, this final tier aims to quantify the selectivity margin and understand the functional consequences.

Comparative Data Presentation:

The data from all tiers should be consolidated to build a clear picture of the compound's selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile of 5-Amino-1MQ and Comparators

Target5-Amino-1MQ IC50 (µM)Competitor A IC50 (µM)Competitor B IC50 (µM)Assay Type
NNMT (On-Target) 0.15 0.25 0.08 Biochemical
COMT> 10050.2> 100Biochemical
DNMT1> 100> 10085.6Biochemical
PRMT385.2> 10092.1Biochemical
SIRT1> 10075.4> 100Biochemical
hERG Channel> 5012.5> 50Electrophysiology
M1 Receptor> 50> 5022.3Radioligand Binding

Note: Data are hypothetical for illustrative purposes. Existing research shows 5-amino-1MQ has high selectivity for NNMT over other tested methyltransferases and SIRT1.[12]

Cellular Functional Assays:

For any confirmed off-target hits, it is essential to determine if the binding translates into a functional effect. For example, if a compound binds to a G-protein coupled receptor (GPCR), a calcium flux or cAMP assay would be performed to see if it acts as an agonist or antagonist. If it binds to another enzyme, a cell-based assay measuring the product of that enzyme would be appropriate. For 5-Amino-1MQ, a key functional readout is its effect on lipogenesis in adipocytes, which can be measured via lipid accumulation assays.[12]

Discussion: Synthesizing Data into a Coherent Selectivity Narrative

The ultimate goal of this multi-tiered approach is to build a comprehensive and trustworthy selectivity profile.

  • High Selectivity: If a compound like 5-Amino-1MQ shows high potency for NNMT and IC50 values >100-fold higher for all other tested targets, it is considered to have a favorable selectivity profile.[12][17] This increases confidence in its on-target mechanism of action and lowers the risk of off-target mediated side effects.

  • Identified Off-Targets: If an off-target interaction is identified (e.g., Competitor B against the M1 receptor), further investigation is required. The key question becomes the selectivity window—the ratio of the off-target potency to the on-target potency. A large window (>100x) may be acceptable, while a small window (<10x) is a significant liability.

  • Polypharmacology: In some cases, off-target effects can be beneficial. Understanding the full interaction profile of a molecule can open up new therapeutic hypotheses or explain unexpected efficacy.

By systematically progressing from broad screening to detailed mechanistic studies, researchers can make informed decisions, prioritize the most promising candidates, and ultimately develop safer and more effective medicines. This guide, using 5-Amino-1MQ as a framework, provides a robust and scientifically-grounded pathway to achieving that goal.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Lomenick, B. et al. (2009). Target identification using drug affinity responsive target stability (DARTS).
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling.
  • Lynch, J. J. et al. (2009). In vitro safety pharmacology profiling: what else beyond hERG? Journal of Pharmacological and Toxicological Methods.
  • Reaction Biology. (n.d.). Methyltransferase Assay Services.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • BellBrook Labs. (n.d.). Methyltransferase Assay Kits.
  • Domainex. (n.d.). Biochemical lysine methyltransferase assay – studying low-turnover enzymes.
  • Patsnap. (2024). What are NNMT inhibitors and how do they work?
  • Neelakantan, H. et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology. [Link]

  • Promega Corporation. (n.d.). MTase-Glo™ Methyltransferase Assay.
  • BPS Bioscience. (n.d.). Methyltransferase Screening and Profiling Services.
  • 1st Optimal. (2025). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss.
  • Peptide Sciences. (n.d.). 5-Amino-1MQ Blogs.
  • Martin, S. F. et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry.
  • Szent-Gyorgyi, C. et al. (2022). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry.
  • Martin, S. F. et al. (2021). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Medicinal Chemistry Letters.
  • Sjogren, B. et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry.
  • Van Haren, M. J. et al. (2018).
  • Li, M. et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology.
  • Lippow, S. M. et al. (2007). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection.
  • Van Haren, M. J. et al. (2020). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Bioorganic & Medicinal Chemistry.
  • Geviti. (2025). 5-Amino-1MQ: Maximize Metabolism & Boost NAD+ Levels.
  • OracleBio. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Disney, M. D. et al. (2025). Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders. Journal of the American Chemical Society.
  • Zhang, Y. et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology.
  • Beverly Hills Rejuvenation Center. (2026). 5-Amino-1MQ 50mg.
  • Neel, D. V. et al. (2013). Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Current Pharmaceutical Design.
  • Kortemme, T. et al. (2023). CDRxAbs: Antibody Small-Molecule Conjugates with Computationally Designed Target-Binding Synergy. bioRxiv.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Comprehensive Safety and Operational Guide: Handling 5-Amino-1-benzyl-1,2-dihydropyridin-2-one As a Senior Application Scientist, I recognize that true laboratory excellence requires bridging the gap between theoretical...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Amino-1-benzyl-1,2-dihydropyridin-2-one

As a Senior Application Scientist, I recognize that true laboratory excellence requires bridging the gap between theoretical chemical hazards and practical, field-proven safety protocols. 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (CAS: 337962-79-5) is a highly valuable building block used extensively in medicinal chemistry for the synthesis of complex, fused heterocyclic systems[1]. However, its specific molecular structure presents distinct occupational hazards that demand rigorous, self-validating handling procedures.

This guide provides an authoritative framework for the safe operational handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in the principles of the OSHA Laboratory Standard[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Part 1: Hazard Profile & The Causality of Protection

To design an effective safety protocol, we must first understand the causality of the hazards. We do not wear PPE simply to comply with rules; we wear it to create specific physical barriers against defined mechanisms of toxicity.

According to its GHS classification, 5-Amino-1-benzyl-1,2-dihydropyridin-2-one presents the following quantitative and qualitative hazards[4]:

GHS ClassificationHazard CodeDescriptionCausality for Handling Protocol
Acute Tox. 4 H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Mandates multi-route barrier protection to prevent systemic absorption.
Skin Irrit. 2 H315Causes skin irritation.Requires chemically resistant dermal barriers (nitrile).
Eye Irrit. 2A H319Causes serious eye irritation.Necessitates tightly sealed ocular protection against aerosolized dust.
STOT SE 3 H336May cause drowsiness or dizziness.Strict requirement for handling inside a certified chemical fume hood to prevent central nervous system (CNS) depression.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the hazard profile above, the following PPE matrix outlines the required gear and the scientific rationale behind each choice.

PPE CategorySpecificationScientific Rationale & Field Insight
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against aerosolized powder and accidental splashes during dissolution. Standard safety glasses are insufficient for H319 hazards.
Hands Nitrile Gloves (≥ 0.11 mm thickness)Nitrile offers superior resistance to organic amines compared to latex, preventing both H312 (dermal toxicity) and H315 (irritation). Double-gloving is strongly recommended for prolonged handling.
Body Standard Cotton or FR Lab CoatPrevents dermal absorption. The coat must be completely buttoned to ensure no exposed skin.
Respiratory N95 or P100 Particulate RespiratorOnly required if handling must occur outside a fume hood or during a spill cleanup to prevent inhalation of toxic dust (H332).

Part 3: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are verified.

Phase 1: System Validation (Pre-Handling)

  • Airflow Verification: Verify that the chemical fume hood is operational. The face velocity must read between 80–120 feet per minute (fpm), aligning with OSHA 29 CFR 1910.1450 standards for hazardous chemical exposure[5]. Self-Validation: Check the digital monitor or use a Kimwipe to visually confirm inward draft.

  • Workspace Clearance: Remove incompatible materials (e.g., strong oxidizing agents) from the hood to prevent secondary reactions.

Phase 2: Material Transfer and Weighing

  • Don PPE: Equip goggles, lab coat, and double nitrile gloves.

  • Static Mitigation: 5-Amino-1-benzyl-1,2-dihydropyridin-2-one is a solid powder. Use anti-static spatulas and weighing boats. Static charge can aerosolize particles, dramatically increasing the H332 inhalation risk.

  • Aerodynamic Weighing: Weigh the material deep within the fume hood (at least 6 inches behind the sash) to maintain the aerodynamic barrier and prevent eddy currents from pulling dust into your breathing zone.

Phase 3: Decontamination & Doffing

  • Tool Sanitization: Wipe down all spatulas and balances with an appropriate solvent (e.g., ethanol or isopropanol) inside the hood, followed by a standard soap-and-water wash.

  • Safe Doffing: Doff the outer layer of gloves using the "beak method" (pulling the glove inside out) to prevent dermal transfer of the compound. Dispose of them immediately in the solid hazardous waste container.

Part 4: Spill Response & RCRA-Compliant Disposal Plan

In the event of an accidental release, or when disposing of reaction byproducts, strict adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is required[6].

Immediate Spill Response Protocol:

  • Isolate: Evacuate the immediate area to prevent tracking the compound throughout the lab.

  • Protect: Don an N95/P100 respirator if the spill occurred outside the fume hood.

  • Contain (Dust Suppression): Cover the solid spill with damp paper towels to suppress dust generation. Do NOT dry sweep , as this will aerosolize the Acute Tox 4 particulate.

  • Collect: Carefully scoop the dampened material into a compatible, sealable container using a disposable dustpan.

  • Sanitize: Wash the spill area thoroughly with soap and water.

Disposal Plan (Cradle-to-Grave Management):

  • Categorization: Classify all contaminated materials (gloves, paper towels, reaction waste) as EPA Hazardous Waste due to its toxicity and irritant profile[7].

  • Containment: Place waste in a chemically compatible, leak-proof secondary container. Never flush this compound down the sink.

  • Labeling: Clearly label the container with "Hazardous Waste: Toxic/Irritant (5-Amino-1-benzyl-1,2-dihydropyridin-2-one)" and mark the exact accumulation start date.

  • Transfer: Store the container in a designated Satellite Accumulation Area (SAA) until it is collected by your facility's Environmental Health and Safety (EHS) department for final incineration[6].

Part 5: Safety Logic Visualization

The following diagram illustrates the logical causality between the compound's inherent hazards and the required operational controls.

G H Hazard Identification 5-Amino-1-benzyl-1,2-dihydropyridin-2-one (Acute Tox 4, Irritant) EC Engineering Controls Fume Hood (80-100 fpm) H->EC PPE PPE Selection Nitrile Gloves, Goggles, Lab Coat EC->PPE OP Operational Handling Dust Minimization, Closed Systems PPE->OP WD Waste Disposal RCRA Compliant Hazardous Waste OP->WD

Logical workflow for handling 5-Amino-1-benzyl-1,2-dihydropyridin-2-one safely.

References

  • NextSDS. "5-amino-1-benzyl-1,2-dihydropyridin-2-one — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at: [Link]

Sources

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